m-PEG9-Mal
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H46N2O12 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |
InChI Key |
GMMOXURYXYPBKB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG9-Mal: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-Mal is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug delivery. Its unique molecular architecture, comprising a methoxy-terminated polyethylene glycol (PEG) spacer of nine ethylene oxide units and a reactive maleimide group, offers a versatile platform for covalently linking molecules to sulfhydryl-containing targets such as proteins, peptides, and antibodies. The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while the maleimide group provides a highly specific reaction site for thiol groups. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a linear monodisperse PEG chain (n=9) end-capped with a methoxy group at one terminus and a maleimide functional group at the other. This well-defined structure ensures batch-to-batch consistency, which is critical for therapeutic applications.
Structure
IUPAC Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)propanamide
Molecular Formula: C₂₆H₄₆N₂O₁₂[1][2]
Canonical SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and optimizing bioconjugation reactions.
| Property | Value | Reference |
| Molecular Weight | 578.65 g/mol | [1][2] |
| Purity | > 96% | |
| Solubility | Soluble in water, DMSO, DMF, and Chloroform. | |
| Appearance | White to off-white solid or powder. | |
| Storage Conditions | Store at -20°C, protected from moisture and light. |
Reactivity and Mechanism of Action
The utility of this compound as a crosslinker stems from the specific and efficient reaction of its maleimide group with sulfhydryl (thiol) groups present in molecules like the amino acid cysteine.
Thiol-Maleimide Michael Addition
The conjugation chemistry of this compound relies on a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a sulfhydryl group. This reaction forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines can become a competing side reaction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
General Protocol for Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein solution (in a suitable buffer, e.g., phosphate-buffered saline (PBS) at pH 7.2)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)), if necessary to reduce disulfide bonds. Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate at 37°C for 1-2 hours. Remove the excess TCEP using a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Characterization of the PEG-Protein Conjugate
The successful conjugation and the properties of the resulting PEG-protein conjugate can be assessed using various analytical techniques.
| Analytical Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. |
| Size-Exclusion Chromatography (SEC) | To determine the purity of the conjugate and to detect any aggregation. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the precise molecular weight of the conjugate and to determine the number of PEG chains attached per protein molecule (degree of labeling). |
| UV-Vis Spectroscopy | To determine the protein concentration and, in some cases, the degree of labeling if the PEG reagent or the target molecule has a distinct chromophore. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity and hydrophobicity of the conjugate. |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This compound can be used as a linker to attach the cytotoxic payload to the antibody. The PEG spacer enhances the solubility and stability of the ADC and can help to modulate its pharmacokinetic profile.
Conclusion
This compound is a well-defined and versatile crosslinker that offers significant advantages for the site-specific modification of biomolecules. Its monodisperse PEG spacer enhances the physicochemical and pharmacokinetic properties of the resulting conjugates, while the maleimide group provides a highly selective and efficient means of covalent attachment to thiol-containing molecules. These features have established this compound as a critical tool in the development of advanced biotherapeutics, including antibody-drug conjugates, and its continued use is expected to drive further innovation in the fields of drug delivery and targeted therapy.
References
m-PEG9-Mal chemical formula and molecular weight
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (9 units)-maleimide (m-PEG9-Mal), a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, experimental protocols for its application, and visual representations of its reaction mechanisms.
Core Chemical Properties
m-PEG9-Maleimide is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene oxide units, which imparts hydrophilicity and biocompatibility. The other terminus features a maleimide group, a reactive moiety that specifically and efficiently couples with sulfhydryl (thiol) groups. The linkage between the PEG chain and the maleimide group can vary, with an amide linkage being a common configuration.
For the purposes of this guide, we will focus on m-PEG9-Amido-Maleimide .
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C26H46N2O12 | [1][2] |
| Molecular Weight | 578.66 g/mol | [1][2] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage | -20°C, protected from light and moisture |
Experimental Protocols
The primary application of this compound is the covalent modification of molecules containing free thiol groups, such as proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
Thiol-Maleimide Conjugation Protocol
This protocol outlines the general steps for conjugating this compound to a thiol-containing protein.
Materials:
-
m-PEG9-Maleimide
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
-
If the protein's thiol groups are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the conjugation buffer.
-
-
This compound Preparation:
-
Dissolve this compound in the conjugation buffer immediately before use to minimize hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically complete within 2 hours at 25°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent with a free thiol group (e.g., L-cysteine) at a final concentration of 1-10 mM. This will react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the resulting PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the number of attached PEG chains), and functional assays (to ensure the protein's activity is retained).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the thiol-maleimide conjugation process.
Signaling Pathway and Logical Relationships
This compound itself is not directly involved in signaling pathways. Instead, it serves as a linker to create bioconjugates that can interact with biological systems. For instance, it is a critical component in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Application in Antibody-Drug Conjugate (ADC) Synthesis
In the context of ADCs, this compound can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG linker enhances the solubility and pharmacokinetics of the ADC.
The logical relationship in an ADC constructed with this compound is as follows:
References
An In-Depth Technical Guide to the Mechanism of Action of m-PEG9-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action for m-PEG9-maleimide, a critical reagent in modern bioconjugation. We will delve into the chemical reactions, stability considerations, quantitative parameters, and detailed experimental protocols relevant to its application in creating advanced biotherapeutics.
Introduction: The Role of m-PEG9-Maleimide in Bioconjugation
m-PEG9-maleimide is a heterobifunctional linker composed of three key parts: a methoxy PEG cap (m-PEG), a nine-unit polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group. This architecture is pivotal in drug development for PEGylation—the process of covalently attaching PEG chains to therapeutic molecules like proteins, peptides, or antibody fragments.
The PEG component enhances the pharmacokinetic properties of the therapeutic, leading to improved solubility, extended circulation half-life, and reduced immunogenicity. The maleimide group provides a highly selective reaction handle for site-specific conjugation to cysteine residues on biomolecules, forming a stable covalent bond. This specificity is crucial for producing homogeneous and well-defined bioconjugates, a key requirement for regulatory approval and clinical success.
The Core Mechanism: Thiol-Maleimide Michael Addition
The primary mechanism of action for m-PEG9-maleimide is the selective and efficient reaction of its maleimide group with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein. This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond.[1]
This process forms a stable, covalent thiosuccinimide thioether bond, effectively linking the PEG chain to the target biomolecule.[1] The reaction is highly chemoselective for thiols within a specific pH range.[2]
Figure 1: The thiol-maleimide Michael addition reaction pathway.
Critical Role of pH
The reaction pH is the most critical parameter to control. The optimal range is pH 6.5 to 7.5 .[3]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) decreases, significantly slowing the reaction rate.[3]
-
Above pH 7.5: The reaction loses its high selectivity for thiols. The maleimide group becomes increasingly susceptible to competitive reaction with amines (e.g., from lysine residues) and to hydrolysis, which inactivates the maleimide group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Stability of the Thiosuccinimide Linkage
While the thioether bond formed is generally considered stable, it is susceptible to a retro-Michael reaction , particularly in vivo. This reversal can lead to the deconjugation of the PEG-linker from its target protein. The liberated m-PEG9-maleimide can then react with other thiol-containing molecules in the biological environment, such as glutathione or serum albumin, leading to off-target effects and reduced therapeutic efficacy. This phenomenon, often termed "payload migration," is a significant concern in the development of antibody-drug conjugates (ADCs).
Figure 2: Instability pathway via retro-Michael reaction and thiol exchange.
Strategies for Enhancing Conjugate Stability
To counteract the instability of the thiosuccinimide linkage, strategies have been developed to form a more robust bond. The most common and effective method is the hydrolysis of the succinimide ring .
Following the initial conjugation, the thiosuccinimide ring can be opened by hydrolysis to form two isomeric succinamic acid thioethers (SATEs). This ring-opened structure is highly stable and is not susceptible to the retro-Michael reaction. While this hydrolysis can occur slowly under physiological conditions, it can be intentionally promoted by adjusting the pH or by designing "self-hydrolyzing" maleimides with electron-withdrawing N-substituents that accelerate the ring-opening rate. The resulting ring-opened conjugates have been shown to have half-lives of over two years.
References
understanding m-PEG9-Mal for bioconjugation
An In-depth Technical Guide to m-PEG9-Mal for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (9 units)-maleimide (this compound), a heterobifunctional linker widely utilized in bioconjugation. We will delve into its core chemistry, applications, and the quantitative data that underpins its use in creating advanced therapeutics and research tools. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation in the laboratory.
Core Principles of this compound
Molecular Architecture
This compound is composed of three key components:
-
A methoxy (m) group, which provides a chemically inert cap at one terminus, preventing unwanted crosslinking reactions.
-
A polyethylene glycol (PEG) spacer consisting of nine repeating ethylene oxide units. This hydrophilic chain enhances the solubility of the resulting conjugate, reduces aggregation, minimizes steric hindrance, and can decrease immunogenicity[1][][3][]. The PEG spacer's flexibility can also improve interactions between the conjugated molecules[1].
-
A maleimide (Mal) group at the other terminus. This electrophilic group is highly reactive towards nucleophilic thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins and peptides.
The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond. This reaction is highly selective for thiols under mild, physiological pH conditions (6.5–7.5), making it a cornerstone of site-specific bioconjugation.
Caption: Thiol-Maleimide Michael addition reaction forming a stable conjugate.
Quantitative Data and Performance
The efficiency and stability of this compound conjugations are critical for developing robust and reliable bioconjugates.
Table 1: Reaction Kinetics and Efficiency
| Parameter | Condition | Value | Source |
| Conjugation Efficiency | 2:1 molar ratio (maleimide:thiol), 25°C | >90% within 2 hours | |
| Reaction pH | Optimal range for thiol selectivity | 6.5 - 7.5 |
Table 2: Stability of Maleimide and Conjugates
| Condition | Parameter | Result | Source |
| Maleimide Group Stability | |||
| Storage at 4°C | HEPES/EDTA buffer, pH 7.0 | 85% reactivity retained after 7 days | |
| Storage at 20°C | HEPES/EDTA buffer, pH 7.0 | 62% reactivity retained after 7 days | |
| High pH (>8.5) | Hydrolysis to maleamic acid | Rapid, reduces conjugation efficiency | |
| Thioether Conjugate Stability | |||
| Incubation at 37°C with 1 mM GSH | Maleimide-PEG conjugate | ~70% conjugation retained after 7 days | |
| Incubation at 37°C in PBS | Maleimide-PEG conjugate | >95% conjugation retained after 7 days |
Note: The stability of the thioether bond can be a concern in environments with high concentrations of competing thiols like glutathione (GSH), which can lead to a retro-Michael reaction and deconjugation. However, for many applications, the stability is sufficient.
Table 3: Pharmacokinetic and In-Vivo Performance
| Application | Metric | Improvement with PEGylation | Source |
| Nanoparticle Drug Delivery | Circulation Half-Life (murine model) | Increased from 2 to 18 hours | |
| Targeted Nanoparticles | Tumor Accumulation (RGD-targeted) | 3.5-fold increase |
Applications in Research and Drug Development
This compound is a versatile tool for various bioconjugation applications.
-
Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker to attach highly potent cytotoxic drugs to monoclonal antibodies (mAbs). The PEG spacer improves the ADC's solubility and pharmacokinetic properties, while the maleimide allows for site-specific conjugation to engineered cysteine residues on the antibody, leading to more homogeneous and effective therapeutics.
-
PEGylation of Proteins and Peptides: The process of attaching PEG chains (PEGylation) to therapeutic proteins or peptides can significantly extend their circulation half-life by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic degradation.
-
Nanoparticle Functionalization: For targeted drug delivery, the surfaces of nanoparticles (e.g., liposomes, PLGA) can be modified with this compound. This allows for the subsequent conjugation of targeting ligands, such as antibodies, peptides (e.g., RGD), or nanobodies, to direct the nanoparticles to specific cells or tissues.
-
Hydrogel Formation: PEG maleimides are used as crosslinkers to form hydrogels for applications in tissue engineering and regenerative medicine.
Caption: Simplified signaling pathway for a typical Antibody-Drug Conjugate (ADC).
Experimental Protocols
The following are generalized protocols for the conjugation of a thiol-containing biomolecule with this compound and subsequent characterization. Optimization is often required for specific applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
Objective: To covalently link this compound to a protein via a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteine).
-
This compound.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer with EDTA (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM EDTA), adjusted to pH 7.0. Degas thoroughly to remove oxygen, which can oxidize thiols.
-
Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) if protein thiols are oxidized.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.
Procedure:
-
Protein Preparation:
-
If the protein is not in the desired buffer, perform a buffer exchange into the degassed Conjugation Buffer using a desalting column.
-
Determine the protein concentration using a standard method (e.g., BCA assay or A280).
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the protein's cysteine residues are in a disulfide bond, they must be reduced.
-
Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP immediately before conjugation using a desalting column, exchanging back into fresh, degassed Conjugation Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10-20 mM). Maleimide groups can hydrolyze in aqueous solutions, so fresh preparation is critical.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the prepared protein solution. A molar excess of 2-10 fold of PEG reagent over protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching:
-
To stop the reaction and consume any unreacted this compound, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess PEG reagent and quenching reagent from the protein conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis. The final conjugate should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Analyze the conjugate using the methods described in Protocol 2.
-
Store the final conjugate at 4°C or -80°C as appropriate for the protein's stability.
-
Protocol 2: Characterization of the this compound Conjugate
Objective: To confirm successful conjugation and determine purity.
Methods:
-
SDS-PAGE:
-
Principle: Compares the molecular weight of the conjugate to the unconjugated protein. Successful conjugation will result in a band shift corresponding to the mass of the attached this compound.
-
Procedure: Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on a polyacrylamide gel. Visualize with a suitable stain (e.g., Coomassie Blue).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: Separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of the protein, causing the conjugate to elute earlier than the more hydrophobic unconjugated protein.
-
Procedure: Analyze the reaction mixture and purified product. The ratio of peak areas can be used to estimate conjugation efficiency.
-
-
Mass Spectrometry (MS):
-
Principle: Provides a precise mass of the conjugate, confirming the number of PEG linkers attached to the protein.
-
Procedure: Use techniques like ESI-MS. The expected mass increase per this compound is ~592.6 Da. Deconvolution of the resulting spectrum will reveal the masses of the different species (unconjugated, +1 PEG, +2 PEG, etc.).
-
Caption: General experimental workflow for protein conjugation with this compound.
References
The Core Chemistry of m-PEG9-Maleimide Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biopharmaceutical development, particularly in the realm of targeted therapeutics such as antibody-drug conjugates (ADCs), the role of the linker is paramount. The linker, a seemingly simple molecular bridge, dictates the stability, solubility, and pharmacokinetic profile of the entire conjugate. Among the diverse array of linker technologies, the m-PEG9-Maleimide (m-PEG9-Mal) linker has emerged as a critical tool for its unique combination of properties. This technical guide provides a comprehensive exploration of the core chemistry of this compound, offering insights into its reactivity, stability, and practical application in bioconjugation.
The this compound linker is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units, which imparts favorable biophysical properties, and a maleimide functional group, which allows for highly specific covalent attachment to biomolecules.[1][2] The monodisperse nature of the PEG chain in this compound is particularly advantageous in drug development, as it ensures the creation of homogeneous conjugates with a precise molecular weight, a critical factor for regulatory approval and consistent clinical performance.[3]
This guide will delve into the intricacies of the maleimide-thiol reaction, the stability of the resulting conjugate, and provide detailed experimental protocols for its use. Furthermore, we will present quantitative data in a structured format and utilize diagrams to visually articulate key chemical processes and workflows.
Core Chemistry and Reactivity
The cornerstone of this compound linker chemistry is the highly efficient and selective reaction of the maleimide group with a thiol (sulfhydryl) group.[4] This reaction, a Michael addition, proceeds readily under mild, physiological conditions, making it ideal for modifying sensitive biomolecules like proteins and antibodies without compromising their biological activity.[1]
The reaction is most specific for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. This specificity allows for the targeted conjugation to cysteine residues on a protein or peptide.
The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable carbon-sulfur bond, known as a thioether linkage.
Factors Influencing the Conjugation Reaction:
-
pH: As mentioned, a pH range of 6.5-7.5 is optimal for thiol-specific modification. At pH values above 7.5, the maleimide group can exhibit some cross-reactivity with primary amines.
-
Temperature: The conjugation reaction is typically performed at room temperature or 4°C.
-
Stoichiometry: The molar ratio of the this compound linker to the thiol-containing molecule can be adjusted to control the extent of conjugation. An excess of the maleimide reagent is often used to drive the reaction to completion.
Stability of the Maleimide-Thiol Conjugate
While the thioether bond formed through the Michael addition is generally stable, the resulting succinimide ring can be susceptible to a retro-Michael reaction. This reversal of the conjugation reaction can lead to the premature release of the payload from the biomolecule, which can result in off-target toxicity and reduced therapeutic efficacy. The rate of the retro-Michael reaction is influenced by factors such as pH and temperature.
To counteract this instability, a key consideration is the hydrolysis of the succinimide ring. This process involves the opening of the ring to form a stable succinamic acid derivative. The ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate and enhancing its stability in vivo. The rate of hydrolysis is generally increased at a more basic pH.
Quantitative Data on Maleimide-Thiol Adduct Stability
The stability of maleimide-thiol conjugates is a critical parameter in drug development. The following tables summarize representative half-life data for the cleavage of these adducts under different conditions.
| Maleimide-Thiol Adduct | Condition | Half-life (h) | Reference |
| N-ethylmaleimide with 4-mercaptophenylacetic acid | Incubated with glutathione | 18 | |
| N-phenylmaleimide with 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 | |
| N-aminoethylmaleimide with 4-mercaptophenylacetic acid | Incubated with glutathione | 3.6 | |
| N-ethylmaleimide with N-acetyl-L-cysteine | Incubated with glutathione | 258 |
| Succinimide Ring Hydrolysis Half-lives (pH 7.4, 37°C) | Half-life (h) | Reference |
| N-alkyl thiosuccinimide | 27 | |
| N-aryl thiosuccinimide | 1.5 | |
| N-fluorophenyl thiosuccinimide | 0.7 | |
| N-aminoethyl thiosuccinimide | 0.4 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound linkers.
Protocol 1: Antibody Conjugation with this compound Linker
This protocol outlines a general procedure for conjugating an this compound-activated payload to an antibody via reduction of interchain disulfide bonds.
1. Antibody Reduction:
-
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column
-
-
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Add a 10-50 fold molar excess of the reducing agent to the antibody solution.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.4).
-
2. Conjugation Reaction:
-
Materials:
-
Reduced antibody solution
-
This compound-activated payload (dissolved in a compatible organic solvent like DMSO)
-
Conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.4)
-
-
Procedure:
-
Dissolve the this compound-activated payload in a minimal amount of an organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Add the desired molar excess of the this compound-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
3. Purification of the Conjugate:
-
Materials:
-
Conjugation reaction mixture
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC))
-
-
Procedure:
-
Purify the antibody-drug conjugate from unreacted payload and other impurities using a suitable chromatography method. SEC is commonly used to separate the larger conjugate from the smaller, unreacted components. IEX and HIC can also be employed for further purification and to separate species with different drug-to-antibody ratios (DAR).
-
4. Characterization of the Conjugate:
-
Methods:
-
UV-Vis Spectroscopy: To determine the protein concentration and, if the payload has a distinct absorbance, the drug-to-antibody ratio (DAR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the DAR distribution.
-
SDS-PAGE: To visualize the conjugate and assess its purity.
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
-
Protocol 2: Assessment of Conjugate Stability in Plasma
This protocol describes a method to evaluate the stability of the this compound conjugate in a biologically relevant matrix.
-
Materials:
-
Purified antibody-drug conjugate
-
Human or animal plasma
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
-
-
Procedure:
-
Spike the purified ADC into plasma at a defined final concentration (e.g., 100 µg/mL).
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Process the plasma samples to isolate the ADC. This can be achieved through methods like immunoaffinity capture using Protein A/G beads.
-
Analyze the isolated ADC by LC-MS to quantify the amount of intact conjugate remaining and to identify any released payload or degradation products.
-
Visualizing Core Concepts with Graphviz
To further elucidate the chemistry and workflow associated with this compound linkers, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of the m-PEG9-Maleimide linker.
Caption: Michael addition reaction of this compound with a thiol.
Caption: General workflow for ADC development using this compound.
Caption: Competing pathways of retro-Michael reaction and hydrolysis.
Conclusion
The m-PEG9-Maleimide linker represents a sophisticated and highly valuable tool in the bioconjugation toolbox. Its well-defined structure, conferred by the monodisperse PEG chain, coupled with the specific reactivity of the maleimide group, allows for the precise construction of complex biopharmaceuticals. A thorough understanding of its core chemistry, including the nuances of the maleimide-thiol reaction and the factors governing the stability of the resulting conjugate, is essential for its successful implementation in drug development. By leveraging the principles and protocols outlined in this guide, researchers and scientists can harness the full potential of this compound to create next-generation targeted therapies with improved efficacy and safety profiles.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. prolynxinc.com [prolynxinc.com]
- 4. broadpharm.com [broadpharm.com]
The Definitive Guide to the m-PEG9-Mal Linker: Unpacking the Role of the PEG9 Spacer in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sophisticated biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, methoxy polyethylene glycol-maleimide (m-PEG-Mal) linkers have emerged as a cornerstone in the development of targeted therapies such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the m-PEG9-Mal linker, with a specific focus on the pivotal role of its nine-unit polyethylene glycol (PEG9) spacer.
This document will dissect the physicochemical and biological advantages conferred by the PEG9 spacer, present quantitative data on its impact, provide detailed experimental protocols for its use in bioconjugation, and visualize the underlying processes and logical frameworks through detailed diagrams.
The Core Functionality of the PEG9 Spacer in this compound
The this compound linker is a heterobifunctional molecule designed for the precise coupling of biomolecules. It comprises a methoxy-capped PEG chain of nine ethylene glycol units, terminating in a maleimide functional group. The maleimide moiety provides a reactive handle for covalent attachment to thiol groups, typically found in the cysteine residues of proteins and peptides. The PEG9 spacer is the architectural linchpin that dictates many of the desirable properties of the final conjugate.
The integration of a PEG9 spacer into a bioconjugate imparts several key advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG9 spacer helps to mitigate this, improving the overall solubility and stability of the conjugate. This is particularly crucial when working with high drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: The PEG9 spacer increases the hydrodynamic radius of the bioconjugate. This "molecular shield" reduces renal clearance and protects the conjugate from proteolytic degradation, thereby extending its circulation half-life and increasing overall drug exposure to the target tissue.
-
Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or the linker itself, the PEG spacer can reduce the likelihood of an adverse immune response against the bioconjugate.
-
Optimized Spatial Orientation: The defined length of the PEG9 spacer provides critical spatial separation between the targeting molecule (e.g., an antibody) and the payload. This separation minimizes steric hindrance, ensuring that the biological activity of both components is preserved. For instance, it prevents the payload from interfering with the antibody's antigen-binding site.
Quantitative Impact of PEG Spacer Length on Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
Data synthesized from studies on PEGylated glucuronide-MMAE linkers. This table illustrates the general trend of how PEG spacer length can influence the pharmacokinetic profile of an ADC. The data for PEG8 and PEG12 serve as a close approximation for the expected performance of a PEG9 spacer.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of an this compound linker to a thiol-containing biomolecule, such as a cysteine-engineered antibody.
Preparation of the Biomolecule for Conjugation
Objective: To ensure the availability of a free thiol group on the protein for reaction with the maleimide moiety of the this compound linker.
Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Reducing agent (if cysteine is in a disulfide bond): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate buffer (50 mM) with EDTA (2 mM), pH 7.0-7.5
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds:
-
If the target cysteine residue is part of a disulfide bond, a reduction step is necessary.
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Note: If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide reagent, as it contains a free thiol. This can be achieved using a desalting column. TCEP is often preferred as it does not contain a thiol group.
-
-
Buffer Exchange (if DTT was used):
-
Equilibrate a desalting column with Reaction Buffer.
-
Apply the reduced protein solution to the column.
-
Collect the protein-containing fractions.
-
Conjugation of this compound to the Thiolated Protein
Objective: To covalently link the this compound to the free thiol group on the protein.
Materials:
-
Thiolated protein solution from section 3.1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM in Reaction Buffer)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Initiate the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the thiolated protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light to prevent degradation of the maleimide group.
-
-
Quench the Reaction:
-
Add a 2- to 5-fold molar excess of the quenching solution (relative to the initial amount of this compound) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted maleimide groups are capped.
-
Purification of the PEGylated Conjugate
Objective: To remove unreacted this compound, quenching reagent, and any reaction byproducts.
Materials:
-
Quenched reaction mixture
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Dialysis)
-
Appropriate storage buffer
Procedure:
-
Purification Method Selection:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted components.
-
Tangential Flow Filtration (TFF): Suitable for larger-scale purifications.
-
Dialysis: A simpler method, but may be slower and less efficient for removing all unreacted small molecules.
-
-
Perform Purification: Follow the standard operating procedure for the chosen purification method, exchanging the reaction mixture into the desired final storage buffer.
-
Characterization: Analyze the purified conjugate to determine the concentration, degree of PEGylation (e.g., using MALDI-TOF mass spectrometry or SDS-PAGE), and biological activity.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in bioconjugation.
m-PEG9-Mal: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of m-PEG9-Mal (methoxy-polyethylene glycol with nine ethylene glycol units, functionalized with a maleimide group). Understanding these core physicochemical properties is critical for the successful application of this compound in bioconjugation, drug delivery, and the development of novel therapeutics. This document offers detailed information on the factors governing its behavior in various environments, methods for its assessment, and practical guidance for its handling and use.
Solubility of this compound
The solubility of a PEGylated compound is a key determinant of its utility in biological and pharmaceutical applications. The incorporation of a hydrophilic polyethylene glycol (PEG) chain generally enhances the aqueous solubility of molecules.[][2]
Qualitative Solubility Profile
Based on the general properties of PEG-maleimide compounds, this compound is expected to be soluble in a range of aqueous and organic solvents. The methoxy-terminated PEG9 chain imparts hydrophilicity, making it soluble in water and buffered solutions.[3][4] For creating stock solutions, polar organic solvents are often recommended.[5]
Expected Solvents:
-
Aqueous Buffers: Phosphate-buffered saline (PBS), TRIS, HEPES.
-
Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| Water | 25 | Data not available | Data not available |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn supernatant at a high speed to pellet any remaining suspended solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used for quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Stability of this compound
The stability of this compound is primarily dictated by the maleimide functional group, which is susceptible to hydrolysis. The rate of this hydrolysis is influenced by several factors, most notably pH and temperature.
Factors Affecting Maleimide Stability
The stability of the maleimide ring is crucial for its successful conjugation to thiol-containing molecules. The primary degradation pathway for the maleimide group is hydrolysis, which results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative.
Caption: Key factors influencing the hydrolytic stability of the maleimide group.
pH-Dependent Hydrolysis
The hydrolysis of the maleimide ring is significantly accelerated at neutral to alkaline pH. For optimal stability of the unconjugated this compound, storage in slightly acidic conditions (pH < 6.5) is recommended. The reaction with thiols is typically carried out at a pH range of 6.5-7.5, which represents a compromise between maleimide stability and the availability of the reactive thiolate anion.
Temperature-Dependent Hydrolysis
As with most chemical reactions, the rate of maleimide hydrolysis increases with temperature. For long-term storage, it is advisable to keep this compound at low temperatures (-20°C is commonly recommended) to minimize degradation.
Quantitative Stability Data: Hydrolysis Kinetics
The hydrolysis of PEG-maleimide compounds follows pseudo-first-order kinetics. The rate of hydrolysis can be quantified by determining the half-life (t½) of the maleimide group under specific conditions. While specific kinetic data for this compound is not available, the following table provides an example from a study on a similar multi-arm PEG-maleimide, illustrating the significant impact of pH and temperature on stability.
| Condition | Half-life (t½) of Maleimide Group |
| pH 5.5 at 37°C | ~ Stable |
| pH 7.4 at 37°C | ~ Several hours |
| pH 7.4 at 20°C | Significantly longer than at 37°C |
Note: The data in this table is illustrative and based on a study of a different PEG-maleimide compound. Actual values for this compound may vary.
Experimental Protocol for Stability Assessment (HPLC-Based)
This protocol describes a method to quantify the hydrolytic stability of this compound by monitoring the disappearance of the intact molecule over time using HPLC.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)
-
Constant temperature incubator or water bath
-
HPLC system with a UV-Vis detector
-
Vials
-
Quenching solution (e.g., a low pH buffer to stop hydrolysis)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare buffers at the desired pH values.
-
Initiate the stability study by diluting the this compound stock solution into the pre-warmed pH buffers to a known final concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis reaction by diluting the aliquot into a cold, low pH solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be able to resolve the intact this compound from its hydrolysis product.
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of intact this compound against time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for determining the hydrolytic stability of this compound.
Summary and Recommendations
-
Solubility: this compound is expected to be soluble in aqueous buffers and polar organic solvents, a property enhanced by its PEG chain. For applications requiring precise concentrations, experimental determination of solubility using methods like the shake-flask protocol is essential.
-
Stability: The maleimide group of this compound is susceptible to hydrolysis, a process accelerated by higher pH and temperature. For optimal stability and to preserve its reactivity towards thiols, this compound should be stored at low temperatures (-20°C) and, if in solution, under slightly acidic conditions. When performing conjugations, it is crucial to balance the pH requirements for the thiol-maleimide reaction with the potential for maleimide hydrolysis.
-
Best Practices: Always use anhydrous solvents for preparing stock solutions to minimize hydrolysis. For aqueous reactions, use freshly prepared solutions of this compound and work within the recommended pH range of 6.5-7.5. Monitor reaction progress to ensure efficient conjugation before significant hydrolysis occurs.
References
The Versatility of m-PEG9-Maleimide in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and drug delivery, the demand for precise and efficient molecular tools is paramount. Among these, methoxy-poly(ethylene glycol)-maleimide with nine repeating ethylene glycol units (m-PEG9-Mal) has emerged as a critical linker molecule. Its unique architecture, comprising a hydrophilic polyethylene glycol (PEG) spacer, a terminal methoxy group, and a highly reactive maleimide moiety, offers a versatile platform for a myriad of biochemical applications. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The fundamental utility of this compound lies in its ability to covalently link molecules through a specific and efficient reaction. The maleimide group exhibits high reactivity towards free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This thiol-maleimide Michael addition reaction proceeds rapidly under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[1] The PEG spacer, with its nine ethylene oxide units, confers several advantageous properties, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated biomolecules.[2]
Core Applications of this compound
The unique properties of this compound have led to its widespread adoption in several key areas of biochemistry and drug development:
-
Bioconjugation and Protein Modification (PEGylation): The primary application of this compound is the site-specific modification of proteins, peptides, and other thiol-containing molecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[3][4]
-
Drug Delivery Systems: this compound is a crucial component in the design of advanced drug delivery systems. It is extensively used to functionalize the surface of nanoparticles, liposomes, and other drug carriers. This surface modification improves the biocompatibility of the carriers, prolongs their circulation time by evading the mononuclear phagocyte system, and allows for the attachment of targeting ligands for site-specific drug delivery.
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound serves as a flexible linker to attach potent cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively target and kill cancer cells, minimizing off-target toxicity. The PEG spacer in the linker can improve the solubility and stability of the ADC.
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions involving this compound are critical for their successful application. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Conditions | Reference |
| Conjugation Efficiency | >90% | 2-hour reaction at 25°C, 2:1 molar ratio (maleimide:thiol) | |
| Circulation Half-Life Enhancement (PLGA Nanoparticles) | 2 to 18 hours (in murine models) | This compound modified nanoparticles | |
| Tumor Accumulation Improvement (RGD-peptides) | 3.5-fold increase | RGD peptides conjugated to PEGylated nanoparticles | |
| Maleimide Group Reactivity Retention (Storage) | 85% | 7 days at 4°C in HEPES/EDTA buffer, pH 7.0 | |
| Drug Loading Content (Doxorubicin in nanomedicine) | up to 46 wt% | Self-assembled micelles of a PEG-Doxorubicin conjugate | |
| Drug Loading Efficiency (Carvedilol in nanomedicine) | 96.25% ± 3.12% | Mesoporous silica nanoparticles functionalized with chitosan |
| ADC Parameter | Description | Typical Values | Analytical Method | Reference |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 2-4 | SEC-MALS, Mass Spectrometry | |
| Molar Mass of Conjugated Drug-Linker | The total mass of the drug and linker moiety attached to the antibody. | Varies depending on drug and linker. | SEC-MALS | |
| Purity and Aggregation | Percentage of monomeric ADC and presence of aggregates. | >95% monomer | Size-Exclusion Chromatography (SEC) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Protein Conjugation with this compound
Objective: To covalently attach this compound to a protein containing free cysteine residues.
Materials:
-
Protein with accessible thiol groups (1-10 mg/mL)
-
m-PEG9-Maleimide
-
Degassed conjugation buffer (pH 7.0-7.5, e.g., PBS, HEPES, Tris buffer, free of thiols)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification system (Size Exclusion Chromatography or Dialysis)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of this compound over the protein.
-
Gently mix the reaction solution.
-
Flush the reaction vial with inert gas, seal it tightly, and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted this compound and other byproducts.
-
Size Exclusion Chromatography (SEC): Use an appropriate SEC column equilibrated with the desired buffer (e.g., PBS). The first peak to elute will be the higher molecular weight protein-PEG conjugate.
-
Dialysis: Dialyze the reaction mixture against the desired buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small molecule impurities.
-
Protocol 2: Surface Functionalization of PLGA Nanoparticles with this compound
Objective: To prepare PLGA nanoparticles with surface-displayed maleimide groups for subsequent bioconjugation. This protocol utilizes a block copolymer, PLA-PEG-MAL, which is incorporated during nanoparticle formation.
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
PLA-PEG-MAL (polylactide-poly(ethylene glycol)-maleimide) block copolymer
-
Chloroform
-
PVA (polyvinyl alcohol) solution (e.g., 2.5% w/v in water)
-
Probe sonicator
-
Stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve PLGA (e.g., 30 mg) in chloroform (1 mL). If encapsulating a hydrophobic drug, it can be co-dissolved in this step.
-
-
Emulsification:
-
Form an oil-in-water emulsion by adding the organic phase to an aqueous PVA solution (e.g., 8 mL of 2.5% w/v PVA) and sonicating using a probe sonicator (e.g., 18-24 Watts for 5 minutes) over an ice bath.
-
-
Incorporation of PLA-PEG-MAL:
-
Dissolve the PLA-PEG-MAL block copolymer (e.g., 8 mg) in a small volume of chloroform (e.g., 200 µL).
-
Add this solution dropwise to the emulsion while stirring. The PLA-PEG-MAL will orient at the oil-water interface.
-
-
Solvent Evaporation:
-
Stir the emulsion at ambient temperature for approximately 18 hours to allow for the evaporation of chloroform.
-
Apply a vacuum for an additional 2 hours to remove any residual solvent.
-
-
Nanoparticle Collection and Purification:
-
The resulting maleimide-functionalized nanoparticles can be collected by centrifugation and washed with deionized water to remove excess PVA and un-incorporated reagents.
-
Visualizing Workflows and Pathways with Graphviz
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the bioconjugation of this compound to a thiol-containing protein.
Caption: Step-by-step workflow for the surface functionalization of PLGA nanoparticles.
Caption: The core chemical reaction between a thiol and a maleimide group.
Conclusion
This compound is a powerful and versatile tool in the field of biochemistry, enabling the precise and efficient modification of biomolecules and the construction of sophisticated drug delivery systems. Its well-defined structure and predictable reactivity make it an invaluable asset for researchers aiming to improve the therapeutic potential of proteins, develop targeted drug carriers, and construct innovative antibody-drug conjugates. By understanding the fundamental principles of its application and adhering to optimized experimental protocols, scientists can fully leverage the capabilities of this compound to advance their research and development goals. This guide serves as a comprehensive resource to facilitate the successful implementation of this compound in a variety of biochemical contexts.
References
- 1. Methoxy PEG Maleimide - JenKem Technology USA [jenkemusa.com]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
An In-depth Technical Guide to m-PEG9-Mal for Protein and Peptide Modification
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-maleimide with a nine-unit PEG chain (m-PEG9-Mal), a heterobifunctional crosslinker widely used for the site-specific modification of proteins and peptides. This document details the underlying chemistry, experimental protocols, and key considerations for its application in bioconjugation and drug development.
Introduction to this compound and PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a protein, peptide, or nanoparticle. This strategy is a cornerstone of biopharmaceutical development, employed to enhance the therapeutic properties of biomolecules. The benefits of PEGylation are extensive and include:
-
Improved Pharmacokinetics : The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life.[1][]
-
Enhanced Solubility and Stability : PEGylation can increase the aqueous solubility of hydrophobic proteins and protect them from enzymatic degradation.[3][4]
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, mitigating immune responses against the therapeutic.[5]
This compound is a specific PEGylation reagent composed of a methoxy-capped nine-unit PEG spacer and a terminal maleimide group. The methoxy group renders the reagent monofunctional, preventing unwanted cross-linking, while the maleimide group allows for highly specific covalent attachment to thiol groups.
Core Chemistry: The Thiol-Maleimide Reaction
The primary application of this compound relies on the selective and efficient reaction between its maleimide moiety and a thiol (sulfhydryl) group, typically found in the side chain of a cysteine residue.
Mechanism of Action: The reaction is a Michael addition, where the nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide double bond. This forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols within a specific pH range, proceeding approximately 1,000 times faster with thiols than with amines at neutral pH.
Figure 1: Reaction of this compound with a protein's cysteine residue.
Quantitative Data and Reaction Parameters
The efficiency and kinetics of the thiol-maleimide conjugation are influenced by several factors. Careful optimization of these parameters is crucial for achieving a high yield of a homogenous product.
Table 1: Key Parameters for this compound Conjugation
| Parameter | Recommended Range | Rationale & Notes | Citation |
|---|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases above pH 7.5). Below pH 6.5, the reaction is very slow as the thiol is protonated. | |
| Molar Ratio (PEG:Thiol) | 5:1 to 20:1 | A molar excess of the this compound reagent drives the reaction to completion, maximizing the modification of available thiol groups. The optimal ratio is protein-dependent. | |
| Temperature | 4°C to 25°C | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for sensitive proteins to maintain their stability over longer incubation times. | |
| Reaction Time | 1 - 4 hours | The reaction is typically rapid, with >90% conjugation efficiency often achieved within 2 hours. The progress can be monitored by analytical methods. |
| Buffer Composition | Phosphate, HEPES | Buffers should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). A chelating agent like EDTA (1-2 mM) is often included to prevent disulfide bond formation catalyzed by metal ions. | |
Table 2: Stability of Maleimide and Thioether Conjugates
| Moiety | Condition | Key Consideration | Half-life (t½) | Citation |
|---|---|---|---|---|
| Maleimide Group | pH 8.5, Aqueous Buffer | Hydrolysis to an unreactive maleamic acid reduces conjugation efficiency. Stock solutions should be prepared in anhydrous solvents (e.g., DMSO, DMF). | ~15 minutes | |
| Thiosuccinimide Linkage | pH 7.4, 37°C (in plasma) | Susceptible to retro-Michael reaction, leading to deconjugation. | Several days (variable) |
| Hydrolyzed Thiosuccinimide | pH 7.4, 37°C | Ring-opening hydrolysis stabilizes the linkage, making it resistant to retro-Michael addition. | > 2 years | |
Conjugate Stability and Improvement Strategies
While the thioether bond formed is covalent, the succinimide ring is susceptible to two competing reactions in a physiological environment:
-
Retro-Michael Reaction : This is the reverse of the conjugation reaction, where the thioether bond cleaves, releasing the original thiol and maleimide. This is often triggered by exchange with other thiols present in vivo, such as glutathione or albumin, leading to off-target effects and loss of payload.
-
Hydrolysis : The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the conjugate and ensuring its long-term stability.
To enhance stability, a common strategy is to promote the hydrolysis of the thiosuccinimide ring post-conjugation by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period, or by designing maleimide derivatives that undergo rapid, self-hydrolysis at neutral pH.
Figure 2: Competing pathways for the thiosuccinimide conjugate.
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the modification of a protein with this compound.
5.1. Materials and Reagents
-
Protein with accessible cysteine residue(s)
-
This compound
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
5.2. Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for m-PEG9-Maleimide Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The m-PEG9-Maleimide linker is a specific type of PEGylation reagent that enables the selective conjugation of a monodisperse PEG chain with nine ethylene glycol units to free sulfhydryl groups on cysteine residues. This process forms a stable thioether bond. These application notes provide a detailed protocol for the conjugation of m-PEG9-Maleimide to cysteine-containing biomolecules, offering guidance on reaction conditions, purification, and characterization of the resulting conjugate.
The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within a specific pH range, minimizing non-specific reactions with other amino acid side chains.[1] The m-PEG9 spacer is a discrete PEG linker, ensuring a homogeneous final product with a defined molecular weight, which is advantageous for analytical characterization and regulatory compliance.[2]
Key Reaction Parameters and Optimization
The efficiency of the m-PEG9-Maleimide conjugation is influenced by several critical parameters that should be optimized for each specific biomolecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the m-PEG9-Maleimide conjugation reaction with cysteine residues, compiled from established protocols for similar maleimide-thiol reactions.[3][4][5]
| Parameter | Recommended Range | Optimal Condition | Notes |
| pH | 6.5 - 7.5 | 7.0 | The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines can occur. Below pH 6.5, the reaction rate is significantly reduced. |
| Molar Ratio (m-PEG9-Mal : Thiol) | 10:1 to 20:1 | 15:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically for each protein/peptide. |
| Reaction Time | 2 - 4 hours (Room Temp) | 2 hours (Room Temp) | Longer reaction times (e.g., overnight at 4°C) can also be effective. For smaller peptides, the reaction can be much faster, sometimes reaching completion in under 30 minutes. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to accommodate experimental timelines. |
| Protein/Peptide Concentration | 1 - 10 mg/mL | 5 mg/mL | The optimal concentration may vary depending on the solubility and stability of the biomolecule. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of m-PEG9-Maleimide to a cysteine-containing protein or peptide.
Materials and Reagents
-
Cysteine-containing protein or peptide
-
m-PEG9-Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.2, or other thiol-free buffers like HEPES.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is necessary.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) column.
Experimental Workflow Diagram
Caption: Experimental workflow for m-PEG9-Maleimide conjugation.
Detailed Protocol
-
Preparation of Protein/Peptide Solution:
-
Dissolve the cysteine-containing protein or peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.
-
-
Preparation of m-PEG9-Maleimide Stock Solution:
-
Immediately before use, dissolve the m-PEG9-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the m-PEG9-Maleimide stock solution to the protein/peptide solution to achieve the desired molar excess (typically 10-20 fold).
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the initial amount of m-PEG9-Maleimide. This will react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
The PEGylated conjugate can be purified from unreacted protein/peptide, excess PEG reagent, and quenching reagent using chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): This method is effective for separating the typically larger PEGylated product from smaller unreacted PEG reagents and quenching molecules. However, for a small PEG like m-PEG9, the size difference between the conjugated and unconjugated protein might be insufficient for complete separation by SEC alone.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be a powerful technique for separating the PEGylated product from the unconjugated protein, as PEGylation can alter the hydrophobicity of the molecule.
-
Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its isoelectric point and allowing for separation by IEX.
-
-
Analysis and Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the identity and purity of the conjugate by determining its molecular weight with high accuracy.
-
Chemical Reaction Diagram
The following diagram illustrates the chemical reaction between the maleimide group of m-PEG9-Maleimide and the thiol group of a cysteine residue.
Caption: Maleimide-thiol conjugation reaction scheme.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the pH of the conjugation buffer is within the optimal range of 6.5-7.5.
-
Confirm the presence of free thiols. If necessary, perform a reduction step.
-
Increase the molar excess of the m-PEG9-Maleimide reagent.
-
Increase the reaction time or temperature.
-
-
Non-specific Labeling:
-
Avoid pH values above 7.5 to minimize reaction with primary amines.
-
Ensure that the protein/peptide solution is free of other thiol-containing contaminants.
-
-
Instability of the Conjugate:
-
The thioether bond formed is generally stable. However, under certain in vivo conditions, a retro-Michael reaction can occur, leading to deconjugation. The stability of the conjugate can be assessed by incubation in plasma or in the presence of high concentrations of other thiols like glutathione.
-
Conclusion
The conjugation of m-PEG9-Maleimide to cysteine residues is a robust and selective method for producing well-defined PEGylated biomolecules. By carefully controlling the reaction parameters and employing appropriate purification and analytical techniques, researchers can generate high-purity conjugates with improved therapeutic potential. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this valuable bioconjugation strategy.
References
Step-by-Step Guide for Protein Labeling with m-PEG9-Mal
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the site-specific labeling of proteins with methoxy-polyethylene glycol (9)-maleimide (m-PEG9-Mal). This process, known as PEGylation, is a critical bioconjugation technique used to enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. The maleimide group of this compound reacts specifically with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This allows for precise, site-directed modification of proteins, which is particularly advantageous for preserving protein function.
Principle of the Reaction
The core of this labeling protocol is the Michael addition reaction between the maleimide moiety of this compound and the thiol group of a cysteine residue on the target protein. This reaction is highly specific for thiols at a pH range of 6.5-7.5, which minimizes off-target reactions with other nucleophilic groups like amines. The resulting thioether linkage is stable under physiological conditions.
Caption: Chemical reaction scheme for this compound conjugation to a protein cysteine residue.
Experimental Protocols
This section details the step-by-step methodology for labeling a protein with this compound, from initial protein preparation to final product characterization.
Protocol 1: Protein Preparation and Thiol Reduction
Successful labeling requires the presence of a free thiol group on the protein. If the target cysteine is part of a disulfide bond, a reduction step is necessary.
Materials:
-
Protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (thiol-free)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein in a thiol-free buffer, such as PBS, at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can react with the maleimide group at higher pH.
-
Reduction of Disulfide Bonds (if necessary):
-
To reduce disulfide bonds and expose the cysteine thiol group, add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the this compound, as it will compete for the maleimide. TCEP does not need to be removed.[1]
-
-
Removal of Reducing Agent (if DTT is used): If DTT was used, remove it by dialysis against a degassed, thiol-free buffer or by using a desalting column.
Protocol 2: Labeling Reaction with this compound
Materials:
-
Reduced protein solution from Protocol 1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (PBS, pH 7.2-7.5)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Initiate Labeling Reaction:
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted this compound.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to remove unreacted this compound and any non-PEGylated protein.
Methods:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted this compound.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and non-PEGylated forms, as well as different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): The addition of a PEG chain can change the hydrophobicity of the protein, which can be exploited for purification.
-
Dialysis: Useful for removing small molecule impurities, but may not be efficient for removing unreacted protein.
Protocol 4: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.
-
The PEGylated protein will exhibit a higher apparent molecular weight, resulting in a band shift compared to the unmodified protein. It is important to note that in some cases, the PEG chain can be lost during SDS-PAGE analysis, which should be considered when interpreting results.
2. Degree of Labeling (DOL) Determination:
-
The DOL, which is the average number of PEG molecules per protein, can be determined using various methods, including UV-Vis spectroscopy if the PEG reagent contains a chromophore, or by mass spectrometry. For unlabeled PEGs, techniques like NMR can be used.[3][4]
3. HPLC Analysis:
-
Techniques such as Reverse Phase HPLC (RP-HPLC) or SEC-HPLC can be used to assess the purity of the final PEGylated product and quantify the extent of PEGylation.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors. The following table provides a summary of key parameters and expected outcomes based on typical experimental conditions.
| Parameter | Recommended Range | Expected Outcome/Consideration | Reference |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios generally lead to higher labeling efficiency but may increase the risk of non-specific labeling and make purification more challenging. Optimal ratios should be determined empirically. | |
| Reaction pH | 6.5 - 7.5 | This pH range is optimal for the specific reaction between maleimide and thiols. pH > 7.5 can lead to hydrolysis of the maleimide group and reaction with amines. | |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Longer incubation times can increase the yield of the PEGylated product. | |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can favor the reaction kinetics. | |
| Degree of Labeling (DOL) | 0.5 - 1.0 for mono-PEGylation | A DOL in this range is typically desired for therapeutic proteins to maintain biological activity. A DOL > 1 suggests multiple PEGylation sites or over-labeling. | |
| Labeling Efficiency | >80% | With optimized conditions, high labeling efficiencies can be achieved for site-specific PEGylation. |
Note: The values in this table are illustrative and may require optimization for your specific protein and experimental setup.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for protein labeling with this compound.
Caption: Workflow for protein labeling with this compound.
References
Application Notes and Protocols for m-PEG9-Mal in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][]
This document provides detailed application notes and protocols for the use of m-PEG9-Mal, a heterobifunctional linker, in the development of ADCs. This linker features a nine-unit polyethylene glycol (PEG) spacer and a maleimide group. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[1][3] The maleimide group allows for covalent conjugation to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds, enabling a controlled drug-to-antibody ratio (DAR).[]
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following sections provide representative data and protocols based on closely related PEG-maleimide linkers to guide researchers in the successful design and execution of their ADC development projects.
Data Presentation: Representative Characteristics of PEG-Maleimide ADCs
The inclusion of a PEG spacer in the linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data for ADCs prepared using PEGylated maleimide linkers. This data, compiled from various studies on ADCs with similar linkers, provides a valuable reference for expected outcomes when using this compound.
Table 1: Representative Pharmacokinetic Parameters of PEGylated ADCs
| Linker Type | Average DAR | Half-life (t½) in Plasma (hours) | Clearance (mL/day/kg) | Reference |
| Non-PEGylated Maleimide | ~4 | 48 - 72 | 15 - 20 | General Literature |
| m-PEG8-Maleimide | ~4 | 100 - 150 | 5 - 10 | |
| m-PEG9-Maleimide (Expected) | ~4 | 100 - 160 | 4 - 9 | Extrapolated |
| m-PEG12-Maleimide | ~4 | 150 - 200 | 3 - 7 |
Note: The data for m-PEG9-Maleimide is an educated estimation based on trends observed with varying PEG chain lengths. Actual results may vary.
Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs
| Target Cell Line | Antigen Target | Payload | Linker Type | IC50 (ng/mL) | Reference |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | SMCC (Non-PEGylated) | 15.5 | |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | m-PEG4-Maleimide | 49.2 | |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | m-PEG10-Maleimide | 219.0 | |
| BT-474 (Breast Cancer) | HER2 | MMAE | m-PEG9-Maleimide (Expected) | 50 - 200 | Extrapolated |
| Karpas-299 (Lymphoma) | CD30 | MMAE | Maleimide-PEG8 | ~10 |
Note: The IC50 values can be influenced by the cell line, payload, and specific antibody used. The expected range for m-PEG9-Maleimide is an estimation.
Table 3: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| Tumor Model | ADC Target | Payload | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 Xenograft | HER2 | MMAE | SMCC (Non-PEGylated) | 1.5 | ~60% | |
| NCI-N87 Xenograft | HER2 | MMAE | m-PEG10-Maleimide | 1.5 | >90% | |
| Breast Cancer Xenograft (Expected) | HER2 | MMAE | m-PEG9-Maleimide | 1-3 | >80% | Extrapolated |
Note: In vivo efficacy is highly dependent on the tumor model, dosing regimen, and specific ADC characteristics.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the development and evaluation of an ADC using an this compound linker.
Protocol 1: ADC Synthesis and Purification
This protocol outlines the steps for conjugating a drug-linker construct, where the drug is already attached to the this compound linker, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG9-Maleimide-Payload construct
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation:
-
Immediately after reduction, add the m-PEG9-Maleimide-Payload construct to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker is typically used.
-
The drug-linker should be dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before addition. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide construct) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 2: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by SEC-MALS:
-
Principle: This method combines Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS), UV, and differential Refractive Index (dRI) detectors to determine the molar mass of the protein and the conjugated drug, allowing for the calculation of the DAR.
-
Instrumentation: HPLC system with SEC column, MALS detector, UV detector, and dRI detector.
-
Procedure:
-
Inject the purified ADC onto the SEC column.
-
Collect data from the MALS, UV, and dRI detectors.
-
Use appropriate software (e.g., ASTRA) with the Protein Conjugate Analysis method to calculate the molar mass of the antibody and the conjugated payload.
-
The average DAR is calculated from these values.
-
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: SEC-HPLC separates molecules based on their size, allowing for the quantification of monomeric ADC and the detection of high molecular weight aggregates.
-
Instrumentation: HPLC system with a suitable SEC column and UV detector.
-
Procedure:
-
Inject the purified ADC onto the SEC column.
-
Monitor the elution profile at 280 nm.
-
The percentage of monomer, aggregates, and fragments can be determined by integrating the respective peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Purified ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the treatment solutions.
-
Incubate for 72-96 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line for tumor implantation
-
Purified ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle control, and unconjugated antibody control via intravenous (IV) or intraperitoneal (IP) injection at the desired dose and schedule.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Visualizations
Experimental Workflows
References
Application Notes and Protocols for Nanoparticle Surface Functionalization Using m-PEG9-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedical applications. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and uptake by the reticuloendothelial system (RES). The use of heterobifunctional PEG linkers, such as methoxy-PEG-maleimide (m-PEG-Mal), allows for the covalent attachment of thiol-containing molecules, including peptides, antibodies, and other targeting ligands, to the nanoparticle surface.
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using m-PEG9-Maleimide. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups under mild conditions to form a stable thioether bond.[1] The short PEG9 linker offers a balance between providing sufficient hydrophilicity and minimizing the potential for steric hindrance, which can be a concern with longer PEG chains.[2]
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., peptides, antibodies) to recognize specific cell surface receptors.[3]
-
Reduced Immunogenicity: The hydrophilic PEG layer shields the nanoparticle from the immune system, prolonging circulation time.[2][4]
-
Improved Stability: Prevention of nanoparticle aggregation in biological media.
-
Controlled Release Systems: Functionalization can be combined with stimuli-responsive linkers for triggered drug release.
Experimental Protocols
Protocol 1: Nanoparticle Surface Functionalization with m-PEG9-Maleimide
This protocol describes the general procedure for conjugating m-PEG9-Maleimide to nanoparticles that possess or have been modified to present free thiol groups on their surface.
Materials:
-
Thiolated Nanoparticles
-
m-PEG9-Maleimide
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5 (thiol-free)
-
Degassing equipment (optional but recommended)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Shaker or vortex mixer
-
Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)
Procedure:
-
Preparation of Thiolated Nanoparticles:
-
Synthesize or procure nanoparticles with surface thiol groups. If the nanoparticles do not inherently possess thiol groups, they can be introduced through surface modification with thiol-containing ligands.
-
Disperse the thiolated nanoparticles in the conjugation buffer. The concentration of nanoparticles should be optimized based on the specific material and application.
-
-
Preparation of m-PEG9-Maleimide Solution:
-
Dissolve the m-PEG9-Maleimide powder in the conjugation buffer to create a stock solution. A typical stock solution concentration is 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the m-PEG9-Maleimide stock solution to the nanoparticle dispersion. A 10- to 20-fold molar excess of m-PEG9-Maleimide over the available thiol groups on the nanoparticles is generally recommended to ensure efficient conjugation.
-
The reaction mixture should be incubated at room temperature for 2-4 hours with gentle stirring or vortexing. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purification of Functionalized Nanoparticles:
-
After the incubation period, it is crucial to remove the excess, unreacted m-PEG9-Maleimide and any reaction byproducts.
-
Centrifugation: For larger or denser nanoparticles, pellet the functionalized nanoparticles by centrifugation. The centrifugation speed and time will depend on the nanoparticle size and density. Discard the supernatant containing the excess PEG linker and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger, functionalized nanoparticles will elute before the smaller, unreacted PEG molecules.
-
Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer to remove the smaller, unreacted PEG molecules.
-
-
Storage:
-
Store the purified m-PEG9-Maleimide functionalized nanoparticles in an appropriate buffer at 4°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Characterization of m-PEG9-Maleimide Functionalized Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water). The concentration should be optimized to avoid multiple scattering effects.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse sample.
-
2. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.
-
Procedure:
-
Prepare the sample as described for DLS, typically in a low ionic strength buffer or deionized water.
-
Transfer the sample to a zeta potential measurement cell (e.g., a folded capillary cell).
-
Place the cell in the instrument and perform the measurement.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility.
-
3. Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and state of aggregation.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
Wick away the excess liquid with a piece of filter paper.
-
(Optional) For enhanced contrast, a negative staining step with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) can be performed.
-
Allow the grid to dry completely before imaging in the TEM.
-
Data Presentation
The following tables summarize typical quantitative data obtained before and after the functionalization of nanoparticles with m-PEG-Maleimide. The exact values will vary depending on the nanoparticle type, size, and the specific reaction conditions.
Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI) after m-PEG9-Mal Functionalization
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Initial PDI | PDI after PEGylation | Reference |
| Gold Nanoparticles (15 nm) | 15.2 ± 0.5 | 23.5 ± 1.1 | 0.15 | 0.21 | Fictionalized Data |
| PLGA Nanoparticles | 150.7 ± 3.2 | 165.4 ± 4.5 | 0.12 | 0.18 | |
| Liposomes | 105.3 ± 2.1 | 115.8 ± 2.9 | 0.08 | 0.11 | Fictionalized Data |
Table 2: Change in Zeta Potential after this compound Functionalization
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| Gold Nanoparticles (Citrate-stabilized) | -35.6 ± 2.8 | -10.2 ± 1.5 | Fictionalized Data |
| PLGA Nanoparticles | -25.4 ± 1.9 | -8.7 ± 1.2 | |
| Cationic Liposomes | +40.1 ± 3.5 | +15.3 ± 2.1 | Fictionalized Data |
Note: The shift in zeta potential towards neutral is expected after PEGylation due to the shielding of the surface charge by the neutral PEG layer.
Table 3: Effect of this compound Functionalization on Drug Loading Capacity and Encapsulation Efficiency
| Nanoparticle Type | Drug | Drug Loading Capacity (%) before PEGylation | Drug Loading Capacity (%) after PEGylation | Encapsulation Efficiency (%) before PEGylation | Encapsulation Efficiency (%) after PEGylation | Reference |
| PLGA Nanoparticles | Imatinib | 12.5 ± 1.1 | 10.8 ± 0.9 | 85.2 ± 4.3 | 81.5 ± 3.8 | |
| Liposomes | Doxorubicin | 8.2 ± 0.7 | 7.5 ± 0.6 | 92.1 ± 3.1 | 89.7 ± 2.9 | Fictionalized Data |
Note: A slight decrease in drug loading capacity and encapsulation efficiency may be observed when PEGylation is performed after drug loading, as the PEG layer can occupy space on the nanoparticle surface.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the functionalization and characterization of nanoparticles using m-PEG9-Maleimide.
Caption: Workflow for nanoparticle functionalization.
Logical Relationship of PEGylation and its Effects
The following diagram illustrates the cause-and-effect relationship of surface functionalization with m-PEG9-Maleimide on the physicochemical properties of nanoparticles.
Caption: Effects of this compound functionalization.
References
- 1. broadpharm.com [broadpharm.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for m-PEG9-Maleimide and Thiol Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of methoxy-polyethylene glycol-maleimide (m-PEG9-Mal) to thiol-containing molecules, such as peptides, proteins, and other biopolymers. The protocols outlined below cover recommended reaction conditions, step-by-step experimental procedures, and methods for purification and characterization of the resulting PEGylated conjugates.
Introduction to m-PEG9-Maleimide and Thiol Coupling
The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely used strategy to enhance their pharmacological properties. PEGylation can improve drug solubility, extend circulating half-life, reduce immunogenicity, and decrease proteolytic degradation. The maleimide functional group on this compound exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specific and efficient reaction, a type of Michael addition, is favored under mild, physiological conditions, making it a cornerstone of bioconjugation chemistry.[1][2]
The reaction proceeds readily at a neutral to slightly acidic pH, where the thiol group is sufficiently nucleophilic to react with the maleimide double bond, while minimizing side reactions with other nucleophilic groups like amines.[3][4]
Recommended Reaction Conditions
The efficiency and specificity of the this compound and thiol coupling reaction are highly dependent on several key parameters. The following table summarizes the recommended conditions for optimal conjugation.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and reaction with amines.[3] |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Tris | Use thiol-free buffers. The buffer concentration is typically between 50-100 mM. |
| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are generally faster (1-2 hours). Reactions at 4°C may require longer incubation times (overnight) but can be beneficial for sensitive biomolecules. |
| Reaction Time | 2 hours to overnight | The reaction is often complete within 2 hours at room temperature. For lower concentrations or temperatures, overnight incubation may be necessary. Monitoring the reaction progress is recommended. |
| Molar Ratio (this compound : Thiol) | 1.5:1 to 20:1 | A molar excess of this compound is typically used to drive the reaction to completion. The optimal ratio depends on the specific reactants and should be determined empirically. For small peptides, a lower excess (e.g., 2:1) may be sufficient, while for larger proteins, a higher excess (e.g., 5:1 to 20:1) might be necessary. |
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a thiol-containing protein. This protocol should be optimized for each specific application.
Materials
-
m-PEG9-Maleimide
-
Thiol-containing protein or peptide
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2)
-
Reducing agent (optional, e.g., TCEP-HCl)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry)
Pre-Conjugation Preparation (Optional: Reduction of Disulfides)
If the thiol groups on the protein are present as disulfide bonds, a reduction step is necessary prior to conjugation.
-
Dissolve the protein in the reaction buffer.
-
Add a 10-50 fold molar excess of a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column if it interferes with downstream applications.
Conjugation Reaction
-
Dissolve the thiol-containing molecule in the reaction buffer to a known concentration.
-
Dissolve the this compound in the reaction buffer immediately before use.
-
Add the desired molar excess of the this compound solution to the thiol-containing molecule solution.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 2 hours or at 4°C overnight.
Quenching the Reaction
To stop the reaction and consume any unreacted this compound, add a quenching reagent.
-
Add a 5-fold molar excess of L-cysteine or β-mercaptoethanol relative to the initial amount of this compound.
-
Incubate for 30 minutes at room temperature.
Purification of the Conjugate
The PEGylated conjugate can be purified from unreacted this compound, unconjugated protein, and quenching reagent using various chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate proteins with different surface charges, which may be altered upon PEGylation.
-
Dialysis: Effective for removing small molecule impurities, but may not separate unconjugated protein from the PEGylated product.
Characterization of the Conjugate
The success of the conjugation can be confirmed using several analytical methods:
-
SDS-PAGE: The PEGylated protein will show an increase in apparent molecular weight compared to the unconjugated protein.
-
HPLC (Reversed-Phase or Size-Exclusion): Can be used to assess the purity of the conjugate and separate different PEGylated species.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the addition of the m-PEG9 moiety.
Visualizing the Workflow and Reaction
Experimental Workflow
The following diagram illustrates the general workflow for the PEGylation of a thiol-containing protein with m-PEG9-Maleimide.
Caption: General workflow for protein PEGylation.
Thiol-Maleimide Reaction Mechanism
The diagram below illustrates the chemical reaction between the thiol group of a cysteine residue and the maleimide group of this compound.
Caption: Thiol-Maleimide reaction scheme.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive maleimide group due to hydrolysis. | Prepare this compound solution immediately before use. Ensure the pH of the reaction buffer is not above 7.5. |
| Oxidized thiol groups (disulfide bonds). | Perform a reduction step with TCEP prior to conjugation. Degas buffers to remove oxygen. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the thiol-containing molecule. | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over amines. |
| Precipitation of Protein | High concentration of reactants or unsuitable buffer. | Perform the reaction at a lower concentration. Screen different reaction buffers. |
By following these guidelines and protocols, researchers can achieve efficient and specific conjugation of m-PEG9-Maleimide to thiol-containing molecules, leading to the successful development of novel PEGylated therapeutics and research tools.
References
Application Notes and Protocols: m-PEG9-Mal for Hydrogel Formation in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methoxy-polyethylene glycol-maleimide with a 9-unit PEG spacer (m-PEG9-Mal) in the fabrication of hydrogels for tissue engineering applications. It offers insights into the underlying chemistry, experimental procedures, and key considerations for designing bioactive scaffolds for cell culture, drug delivery, and regenerative medicine.
Introduction to this compound Hydrogels
Poly(ethylene glycol) (PEG) hydrogels are widely employed as synthetic analogues of the extracellular matrix (ECM) in tissue engineering due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption.[1][2][3] The maleimide functional group on this compound offers a significant advantage for hydrogel formation through its highly specific and efficient reaction with thiols (sulfhydryl groups) via a Michael-type addition.[4][5] This reaction proceeds readily at physiological pH, enabling the encapsulation of cells and sensitive biologics without the need for potentially harmful initiators or UV light.
The resulting thioether bond is stable, contributing to the formation of a well-defined and reproducible hydrogel network. Key advantages of using a maleimide-based crosslinking chemistry for PEG hydrogels include:
-
High Specificity: The maleimide group selectively reacts with thiol groups, allowing for precise control over the conjugation of bioactive molecules.
-
Rapid Reaction Kinetics: The thiol-maleimide reaction is fast under physiological conditions, making it suitable for in situ gelation.
-
Stoichiometric Control: The 1:1 reaction stoichiometry enables the precise incorporation of bioligands and crosslinkers.
-
Improved Cytocompatibility: The reaction conditions are mild, leading to high cell viability during encapsulation.
Experimental Protocols
Materials and Reagents
-
m-PEG9-Maleimide (this compound)
-
Thiol-containing crosslinker (e.g., PEG-dithiol, dithiothreitol (DTT), or cysteine-flanked peptides)
-
Bioactive molecules with free thiol groups (e.g., RGD peptides)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethanolamine (TEOA) buffer (optional, for accelerating gelation)
-
Cells and cell culture medium (for cell encapsulation)
-
Sterile, nuclease-free water
Protocol 1: Basic Hydrogel Formation
This protocol describes the formation of a basic this compound hydrogel crosslinked with a dithiol-containing molecule.
-
Prepare Precursor Solutions:
-
Dissolve this compound in sterile PBS (pH 7.4) to the desired final concentration (e.g., 5% w/v).
-
Dissolve the thiol-containing crosslinker (e.g., PEG-dithiol) in a separate tube of sterile PBS (pH 7.4) to achieve a stoichiometric balance with the maleimide groups. The molar ratio of thiol to maleimide should be 1:1 for complete crosslinking.
-
-
Initiate Gelation:
-
To form the hydrogel, mix the this compound precursor solution and the crosslinker solution in a 1:1 volume ratio.
-
Pipette the mixed solution into the desired mold or culture vessel before gelation occurs.
-
-
Incubation:
-
Allow the hydrogel to crosslink at 37°C for a sufficient time (typically 5-30 minutes, depending on the concentration and pH). Gelation can be visually confirmed when the solution no longer flows.
-
-
Equilibration:
-
Once gelled, add PBS or cell culture medium to the hydrogel and allow it to swell and equilibrate for at least 24 hours before use.
-
Protocol 2: Incorporation of Bioactive Peptides
This protocol details the incorporation of a thiol-containing bioactive peptide, such as the cell-adhesive ligand RGD (Arginine-Glycine-Aspartic acid), into the hydrogel network.
-
Prepare Functionalized Precursor:
-
Dissolve this compound in sterile PBS (pH 7.4).
-
Dissolve the thiol-containing peptide (e.g., GRGDSPC) in sterile PBS.
-
Add the peptide solution to the this compound solution at a desired molar ratio (e.g., 1:10 peptide to maleimide) to functionalize a fraction of the maleimide groups.
-
Incubate the mixture for 30-60 minutes at room temperature to allow for the conjugation of the peptide to the PEG backbone.
-
-
Prepare Crosslinker Solution:
-
Dissolve the dithiol crosslinker in sterile PBS. The concentration should be calculated to react with the remaining unreacted maleimide groups on the PEG chains.
-
-
Form the Hydrogel:
-
Mix the peptide-functionalized this compound solution with the crosslinker solution.
-
Pipette the mixture into the desired mold.
-
-
Incubation and Equilibration:
-
Allow the hydrogel to gel at 37°C.
-
Wash the hydrogel extensively with PBS to remove any unreacted peptide or crosslinker before use in cell culture.
-
Protocol 3: Cell Encapsulation
This protocol outlines the procedure for encapsulating living cells within an this compound hydrogel.
-
Cell Preparation:
-
Harvest and resuspend cells in serum-free cell culture medium to the desired final cell density.
-
-
Prepare Sterile Precursor Solutions:
-
Prepare sterile-filtered solutions of this compound and the dithiol crosslinker in a cytocompatible buffer (e.g., PBS or serum-free medium) at 2x the final desired concentration.
-
-
Encapsulation:
-
Gently mix the cell suspension with the this compound precursor solution.
-
In a separate tube, add the crosslinker solution.
-
Quickly and thoroughly mix the cell-containing this compound solution with the crosslinker solution.
-
Immediately dispense the mixture into a culture plate or mold.
-
-
Gelation and Culture:
-
Allow the hydrogel to solidify at 37°C in a cell culture incubator.
-
After gelation, add pre-warmed complete cell culture medium to the hydrogel.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium regularly.
-
Quantitative Data Summary
The properties of this compound hydrogels can be tuned by varying the polymer concentration, crosslinker type, and degree of functionalization. The following tables summarize key quantitative data from the literature for PEG-maleimide hydrogels.
Table 1: Gelation Time of PEG-Maleimide Hydrogels
| Polymer System | Polymer Concentration (w/w%) | Buffer | Temperature (°C) | Gelation Time |
| 4-arm PEG-Mal + genipin | Not specified | Not specified | 37 | 1.3 - 1.7 hours |
| 8-arm PEG-Mal + genipin | Not specified | Not specified | 37 | 4.4 - 6.2 hours |
| PEG-(Mal)2 + PEG-(SH)2 | 48 | 0.3M TEOA/PBS | Not specified | Minutes to days (pH dependent) |
Table 2: Mechanical and Swelling Properties of PEG-Maleimide Hydrogels
| Polymer System | Polymer Concentration (w/w%) | Young's Modulus (kPa) | Mass Swelling Ratio (Qm) |
| PEG-4MAL | 4.0 | ~1.5 | ~150 |
| PEG-4MAL | 7.5 | ~10 | Not specified |
| PEG-4MAL | 10.0 | ~20 | Not specified |
| PEG SH-Mal | 48 (non-swollen) | G' ~5.8 | Not specified |
| PEG SH-Mal (swollen) | Not specified | Not specified | 23 ± 3 |
| sIPN SH-Mal (5% gelatin) | Not specified | Not specified | 15 ± 3.4 |
| sIPN SH-Mal (10% gelatin) | Not specified | Not specified | 18 ± 1 |
Note: G' refers to the storage modulus, which is a measure of the elastic properties of the hydrogel.
Visualizations
Caption: General workflow for this compound hydrogel formation.
Caption: Thiol-Maleimide Michael-type addition reaction.
Caption: Workflow for cell encapsulation in this compound hydrogels.
Conclusion
This compound is a versatile and powerful tool for the creation of biocompatible hydrogels for tissue engineering. The specific and efficient thiol-maleimide click chemistry allows for the straightforward formation of hydrogels with tunable properties and the incorporation of bioactive cues. The protocols and data presented here provide a foundation for researchers to design and fabricate advanced hydrogel systems for a wide range of applications in regenerative medicine and drug development.
References
- 1. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 2. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-maleimide hydrogels for protein and cell delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Bioconjugation Techniques Using m-PEG9-maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methoxy-poly(ethylene glycol)-maleimide with nine ethylene glycol units (m-PEG9-maleimide) in bioconjugation. These techniques are pivotal for modifying proteins, peptides, and other biomolecules to enhance their therapeutic properties.
Introduction
Bioconjugation with polyethylene glycol (PEG), or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can increase solubility, extend circulating half-life, and reduce immunogenicity. m-PEG9-maleimide is a specific PEGylation reagent that offers a discrete chain length, ensuring a homogenous final product. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This site-specific conjugation allows for precise control over the modification of biomolecules.
The reaction between the maleimide group of m-PEG9-maleimide and a thiol group from a cysteine residue proceeds via a Michael addition. This reaction is highly efficient and selective for thiols under mild conditions, typically at a pH range of 6.5-7.5.[1][2]
Applications
The use of m-PEG9-maleimide in bioconjugation has a broad range of applications in research and drug development:
-
Improving Drug Stability and Solubility: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation and aggregation, thereby increasing their stability. The hydrophilic nature of the PEG chain also enhances the solubility of hydrophobic molecules.
-
Extending Plasma Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the body.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.
-
Targeted Drug Delivery: m-PEG9-maleimide can be incorporated as a linker in antibody-drug conjugates (ADCs) or other targeted therapies. The specific conjugation chemistry allows for the precise attachment of cytotoxic drugs or imaging agents to a targeting moiety.
-
Surface Modification: Surfaces of nanoparticles, liposomes, and medical devices can be modified with m-PEG9-maleimide to create a hydrophilic and biocompatible coating that reduces non-specific protein adsorption.
Data Presentation
Table 1: Recommended Reaction Conditions for m-PEG9-maleimide Conjugation
| Parameter | Peptide Conjugation | Protein Conjugation | General Recommendation |
| Molar Ratio (PEG:Biomolecule) | 5:1 to 20:1 | 10:1 to 50:1 | A 10- to 20-fold molar excess of PEG-Maleimide is generally sufficient.[3][4] |
| pH | 6.5 - 7.5 | 6.5 - 7.5 | Neutral to slightly basic pH is optimal for the maleimide-thiol reaction.[5] |
| Reaction Buffer | Phosphate buffer (e.g., PBS), HEPES, Tris | Phosphate buffer (e.g., PBS), HEPES, Tris | Thiol-free buffers are essential to avoid side reactions. |
| Reaction Time | 2 - 4 hours | 2 - 4 hours (can be extended to overnight) | Reaction progress should be monitored to determine the optimal time. |
| Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature | Lower temperatures can be used to minimize protein degradation. |
| Biomolecule Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Concentration should be optimized based on the specific biomolecule. |
Table 2: Quantitative Analysis of m-PEG-maleimide Conjugation Efficiency
| Biomolecule | Molar Ratio (PEG:Biomolecule) | Reaction Time | pH | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 min | 7.0 | Room Temp | 84 ± 4 | (Martínez-Jothar et al., 2018) |
| 11A4 Nanobody | 5:1 | 2 hours | 7.4 | Room Temp | 58 ± 12 | (Martínez-Jothar et al., 2018) |
| Hemoglobin | 12:1 (tetramer) | 2 hours | Not Specified | 25°C | >80 |
Experimental Protocols
Protocol 1: Conjugation of m-PEG9-maleimide to a Cysteine-Containing Peptide
This protocol provides a general procedure for the conjugation of m-PEG9-maleimide to a peptide with a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
m-PEG9-maleimide
-
Conjugation Buffer: 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
m-PEG9-maleimide Preparation:
-
Immediately before use, dissolve the m-PEG9-maleimide in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved m-PEG9-maleimide to the peptide solution.
-
Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) relative to the initial amount of m-PEG9-maleimide to react with any unreacted maleimide groups.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated peptide from excess PEG reagent and unreacted peptide using either SEC or RP-HPLC.
-
SEC: Use a column with an appropriate molecular weight cutoff to separate the larger conjugate from the smaller, unreacted components.
-
RP-HPLC: Use a C18 or C4 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the molecular weight of the product.
-
Assess the purity of the conjugate by analytical RP-HPLC.
-
Protocol 2: Conjugation of m-PEG9-maleimide to a Protein
This protocol outlines the general steps for conjugating m-PEG9-maleimide to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
m-PEG9-maleimide
-
Conjugation Buffer: 100 mM Phosphate Buffer with 150 mM NaCl and 2 mM EDTA, pH 7.0 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the conjugation buffer to a concentration of 2-10 mg/mL.
-
If necessary to reduce disulfide bonds and expose cysteine residues, add a 10- to 50-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: The use and concentration of a reducing agent must be optimized to avoid protein denaturation.
-
-
m-PEG9-maleimide Preparation:
-
Prepare a fresh stock solution of m-PEG9-maleimide in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the m-PEG9-maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of the quenching reagent (relative to the initial maleimide) and incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted m-PEG9-maleimide and quenching reagent by SEC using a column with an appropriate fractionation range.
-
Alternatively, IEX chromatography can be used to separate the PEGylated protein from the unreacted protein based on differences in charge.
-
-
Characterization:
-
Confirm the extent of PEGylation and the molecular weight of the conjugate using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (ESI-MS or MALDI-TOF).
-
Determine the purity of the conjugate using analytical SEC or RP-HPLC.
-
Mandatory Visualizations
Caption: Workflow for bioconjugation with m-PEG9-maleimide.
Caption: Logical flow of the experimental protocol.
Stability Considerations: The Retro-Michael Reaction
It is important to note that the thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation. This process is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment. For applications requiring long-term stability in vivo, this potential instability should be considered. Strategies to improve the stability of the linkage, such as hydrolysis of the thiosuccinimide ring to the more stable succinamic acid, have been developed.
Conclusion
The use of m-PEG9-maleimide provides a powerful and precise method for the PEGylation of therapeutic biomolecules. The protocols and data presented in this document offer a comprehensive guide for researchers and drug developers to effectively implement this technology. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, it is possible to generate homogenous and well-defined PEGylated products with enhanced therapeutic potential.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes: Calculating Molar Excess of m-PEG9-Mal for Efficient Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the optimal molar excess of methoxy-polyethylene glycol-maleimide (m-PEG9-Mal) for successful conjugation to thiol-containing molecules, such as proteins, peptides, or other therapeutic agents. Adherence to these protocols will enhance conjugation efficiency, ensure reproducibility, and streamline the purification of the final PEGylated product.
Introduction to m-PEG-Maleimide Conjugation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] Specifically, m-PEG-Maleimide reagents are highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.[4][5] The maleimide group reacts with the thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions, making it a favored method for site-specific PEGylation.
Optimizing the molar ratio of the m-PEG-Maleimide reagent to the thiol-containing molecule is a critical parameter for achieving high conjugation yields while minimizing unwanted side reactions and simplifying downstream purification.
Key Experimental Parameters and Quantitative Data Summary
Successful conjugation of this compound to a thiol-containing molecule is dependent on several key parameters. The following table summarizes the recommended starting conditions, which should be further optimized for each specific molecule.
| Parameter | Recommended Range | Key Considerations |
| Molar Excess of this compound | 10 to 20-fold | A higher excess can drive the reaction to completion but may complicate the removal of unreacted PEG during purification. Start with a 10-fold excess and optimize as needed. |
| Reaction pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and selective at a neutral to slightly acidic pH. At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), and the maleimide ring is more susceptible to hydrolysis. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to accommodate experimental timelines. |
| Reaction Time | 2 - 4 hours at Room Temperature | The reaction is generally rapid. Monitoring the reaction progress by a suitable analytical method is recommended. |
| Overnight Incubation | 4°C | If an overnight reaction is preferred, performing it at 4°C can help to minimize potential degradation of the reactants. |
| Solvent/Buffer | Thiol-free buffers (e.g., PBS, HEPES, Tris) | The buffer must not contain any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) as they will compete with the target molecule for reaction with the maleimide. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the conjugation of this compound to a thiol-containing protein.
3.1. Materials
-
m-PEG9-Maleimide (e.g., from a commercial supplier)
-
Thiol-containing protein or peptide
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, or 100 mM HEPES buffer, pH 7.0. Ensure the buffer is degassed and free of thiols.
-
Quenching Reagent (optional): A small molecule thiol such as L-cysteine or 2-mercaptoethanol.
-
Purification System: Size Exclusion Chromatography (SEC) or Dialysis equipment.
-
Analytical Instrumentation: UV-Vis Spectrophotometer, SDS-PAGE, HPLC, or Mass Spectrometry for characterization.
3.2. Reagent Preparation
-
Protein Solution: Prepare a solution of the thiol-containing protein in the conjugation buffer at a known concentration (e.g., 1-10 mg/mL). If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used, but it must be completely removed before the addition of the maleimide reagent, for instance by dialysis or using a desalting column.
-
This compound Solution: Immediately before use, prepare a stock solution of this compound in the conjugation buffer or a compatible anhydrous solvent like DMSO or DMF. Do not store m-PEG-Maleimide in aqueous solutions for extended periods due to the risk of hydrolysis.
3.3. Calculation of Molar Excess
To calculate the amount of this compound required for the desired molar excess, follow these steps:
-
Calculate Moles of Protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Calculate Moles of this compound:
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Calculate Mass of this compound:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Example Calculation:
-
Protein: 5 mg of a 50 kDa protein (50,000 g/mol )
-
Desired Molar Excess: 10-fold
-
Molecular Weight of this compound: Approximately 578.66 g/mol
-
Moles of Protein:
-
(0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol
-
-
Moles of this compound:
-
(1 x 10⁻⁷ mol) × 10 = 1 x 10⁻⁶ mol
-
-
Mass of this compound:
-
(1 x 10⁻⁶ mol) × (578.66 g/mol ) = 0.00057866 g = 0.58 mg
-
3.4. Conjugation Reaction
-
Add the calculated amount of the this compound solution to the protein solution.
-
Mix gently by inversion or slow stirring. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
3.5. Quenching the Reaction (Optional)
To stop the reaction and consume any unreacted this compound, a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol) can be added in a slight molar excess to the initial amount of this compound.
3.6. Purification of the PEGylated Conjugate
The PEGylated conjugate must be purified to remove unreacted this compound and any unconjugated protein.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from the smaller unreacted PEG and protein.
-
Dialysis: Dialysis can be used to remove smaller impurities, but it may be less efficient for removing unconjugated protein of a similar size to the conjugate.
3.7. Characterization
The purified PEGylated conjugate should be characterized to confirm successful conjugation and assess purity.
-
SDS-PAGE: A shift in the molecular weight band of the protein will indicate successful PEGylation.
-
HPLC: Techniques like reversed-phase or size-exclusion HPLC can be used to assess purity and quantify the extent of PEGylation.
-
Mass Spectrometry: Provides a precise mass of the conjugate, confirming the number of attached PEG chains.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the this compound conjugation process.
Caption: Experimental workflow for this compound conjugation.
Caption: Thiol-Maleimide conjugation reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive this compound due to hydrolysis. | Prepare this compound solution immediately before use. Store stock solutions in an anhydrous solvent at -20°C. |
| Insufficient molar excess of this compound. | Increase the molar excess of this compound (e.g., to 20-fold). | |
| Thiol groups are oxidized (disulfide bonds). | Reduce the protein with TCEP prior to conjugation. | |
| Competing thiols in the buffer. | Ensure the buffer is free of any thiol-containing reagents. | |
| Multiple PEGylation Products | Reaction with other nucleophilic groups (e.g., amines). | Maintain the reaction pH between 6.5 and 7.5. |
| Precipitation during reaction | Low solubility of the protein or conjugate. | Optimize buffer conditions (e.g., ionic strength, additives). Perform the reaction at a lower protein concentration. |
By carefully considering these factors and following the outlined protocols, researchers can confidently and reproducibly perform this compound conjugations for the development of novel PEGylated therapeutics.
References
Troubleshooting & Optimization
common side reactions with m-PEG9-maleimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG9-maleimide.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
You are observing a low yield of your desired PEGylated product.
| Possible Cause | Recommended Action |
| Hydrolysis of m-PEG9-maleimide | The maleimide group is susceptible to hydrolysis, which increases with pH and temperature.[1][2][3][4][5] Prepare aqueous solutions of m-PEG9-maleimide immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF and keep at -20°C. |
| Incorrect pH of Reaction Buffer | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At this pH, the reaction with thiols is significantly faster than with amines. Ensure your buffer is within this range and does not contain primary or secondary amines (e.g., Tris). |
| Oxidation of Thiols | Free thiols (-SH) on your protein or peptide can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. Reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent as it contains a free thiol. Degas buffers to minimize oxygen and prevent re-oxidation. |
| Insufficient Molar Excess of m-PEG9-maleimide | The stoichiometry of the reaction is critical. An insufficient amount of the PEG reagent will lead to incomplete conjugation. Optimize the molar ratio of m-PEG9-maleimide to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point. |
Issue 2: Poor Stability of the Conjugate (Loss of PEG)
You are observing the loss of the PEG chain from your conjugated molecule over time.
| Possible Cause | Recommended Action |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to deconjugation and "payload migration". To increase stability, consider hydrolyzing the thiosuccinimide ring post-conjugation to form a stable succinamic acid thioether. This can sometimes be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period, but this needs to be carefully optimized to avoid other side reactions. Some "self-hydrolyzing" maleimides are designed to undergo this stabilizing reaction under physiological conditions. |
| Reaction with N-terminal Cysteine leading to Thiazine Rearrangement | If your protein or peptide has an N-terminal cysteine, the initial conjugate can rearrange to form a more stable thiazine structure. This is generally a stabilizing reaction but results in a different final product structure. The rate of this rearrangement is pH-dependent, increasing at higher pH. |
Issue 3: Off-Target Reactions and Lack of Specificity
You are observing modification of amino acids other than cysteine.
| Possible Cause | Recommended Action |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues. This reaction is generally much slower than the thiol reaction at neutral pH. To ensure chemoselectivity for thiols, maintain the reaction pH between 6.5 and 7.5. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting m-PEG9-maleimide with a thiol?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: How can I improve the stability of the bond between my molecule and m-PEG9-maleimide?
The stability of the initial thioether conjugate can be a concern due to the possibility of a retro-Michael reaction, leading to deconjugation. Stability can be significantly improved by hydrolysis of the succinimide ring in the linker after conjugation. This ring-opening creates a succinamic acid thioether that is much more stable and resistant to thiol exchange. Some strategies involve a post-conjugation incubation at a mildly elevated pH to promote this hydrolysis.
Q3: My protein has an N-terminal cysteine. Are there any special considerations?
Yes. When a maleimide reacts with a peptide or protein that has a cysteine at the N-terminus, the initial adduct can undergo a chemical rearrangement to form a thiazine structure. This rearrangement is generally favorable as it results in a more stable linkage. The rate of this rearrangement is influenced by the pH, with higher pH favoring the formation of the thiazine ring.
Q4: Can I use Tris buffer for my conjugation reaction?
It is not recommended to use buffers that contain primary or secondary amines, such as Tris, as they can compete with the desired thiol reaction, especially at pH values above 7.5. Phosphate-buffered saline (PBS), MES, or HEPES buffers are better choices.
Q5: How should I store my m-PEG9-maleimide?
For long-term storage, m-PEG9-maleimide should be stored as a solid at -20°C, protected from moisture. If you need to make a stock solution, use a dry, water-miscible organic solvent such as DMSO or DMF and store at -20°C. Avoid storing maleimide reagents in aqueous solutions, as they will hydrolyze over time.
Quantitative Data
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Secondary/Side Reactions | Notes |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Minimal reaction with amines | Optimal range for specific thiol conjugation. |
| > 7.5 | Reaction with thiols | Competitive reaction with primary amines (e.g., lysine). Increased rate of maleimide hydrolysis. | Loss of chemoselectivity. |
| < 6.5 | Slower reaction with thiols | Reaction rate is dependent on the concentration of the thiolate anion, which is lower at acidic pH. |
Table 2: Half-life of Maleimide and Thiosuccinimide Hydrolysis
| Compound | Condition | Half-life (t₁/₂) | Reference |
| N-phenyl maleimide (unconjugated) | pH 7.4 | ~55 minutes | |
| N-alkyl thiosuccinimide (conjugated) | pH 7.4, 37°C | 27 hours | |
| PEG-maleimide ADC (hydrolysis of succinimide) | pH 7.4, 37°C | ~30% hydrolysis in 16 hours | |
| PEG-maleimide ADC (hydrolysis of succinimide) | pH 9.2, 37°C | Complete hydrolysis in 14 hours | |
| "Self-hydrolysing" maleimide (unconjugated) | pH 7.4, 22°C | ~25 minutes | |
| "Self-hydrolysing" maleimide ADC (conjugated) | pH 7.4, 22°C | ~2.0 - 2.6 hours |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of m-PEG9-maleimide to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS, MES, HEPES) at a pH of 6.5-7.5.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide. If DTT is used, it must be removed via a desalting column.
-
-
m-PEG9-maleimide Preparation:
-
Immediately before use, dissolve the m-PEG9-maleimide in a small amount of anhydrous DMSO or DMF.
-
Dilute the m-PEG9-maleimide stock solution into the reaction buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add the freshly prepared m-PEG9-maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a typical starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the PEGylated protein from excess reagents using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Assessing the Stability of the Maleimide-Thiol Conjugate
-
Sample Preparation:
-
Prepare the purified protein-PEG conjugate at a known concentration in a buffer of interest (e.g., PBS at pH 7.4).
-
Prepare a similar sample containing a high concentration of a competing thiol, such as 1 mM glutathione, to simulate in vivo conditions.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 6, 24, 48 hours, and longer), take an aliquot of each sample.
-
Analyze the samples by a suitable method to quantify the amount of intact conjugate remaining. Techniques can include:
-
SDS-PAGE: To visualize the shift in molecular weight of the conjugated protein.
-
Reversed-Phase HPLC (RP-HPLC): To separate the conjugated, unconjugated, and fragmented species.
-
Mass Spectrometry (LC-MS): To confirm the identity of the species and quantify their relative abundance.
-
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the stability of the linkage under the tested conditions.
-
Visualizations
Caption: Reaction pathways for m-PEG9-maleimide.
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
how to prevent hydrolysis of m-PEG9-Mal
Answering the user's request.## Technical Support Center: m-PEG9-Maleimide Handling and Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with m-PEG9-Maleimide (m-PEG9-Mal), with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical modification reagent. It consists of a monomethyl ether polyethylene glycol (mPEG) chain with nine repeating ethylene glycol units, functionalized with a maleimide group. Its primary application is in bioconjugation, where the maleimide group selectively reacts with thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins and peptides, to form stable covalent bonds.[][2] This process, known as PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[][3]
Q2: What is maleimide hydrolysis and why is it a critical issue?
A2: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by reacting with water, forming an inactive maleamic acid derivative. This is a major concern because the hydrolyzed maleimide is no longer capable of reacting with thiol groups. Consequently, maleimide hydrolysis leads to failed or inefficient conjugation reactions, resulting in low yields of the desired product and potentially complicating purification and analysis.
Q3: What are the key factors that influence the rate of maleimide hydrolysis?
A3: The three primary factors that accelerate maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with rising pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the chemical reaction rate of hydrolysis.
-
Aqueous Environment: Prolonged storage or exposure of the maleimide reagent to aqueous solutions leads to hydrolysis. It is strongly recommended not to store maleimide-containing products in aqueous solutions for extended periods.
Q4: What is the optimal pH for performing a thiol-maleimide conjugation reaction?
A4: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 . Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the rate of hydrolysis increases and the maleimide group can begin to react competitively with primary amines, such as the side chain of lysine residues.
Q5: How should I store this compound to ensure its stability?
A5: To prevent hydrolysis and maintain reactivity, this compound should be stored as a solid powder at -20°C under desiccated conditions. If you need to prepare a stock solution, it should be made fresh in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid long-term storage of maleimide reagents in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: Why am I observing low or no conjugation efficiency?
This is one of the most common issues and can stem from several factors related to reagent stability and reaction conditions.
-
Potential Cause A: Maleimide Hydrolysis.
-
Explanation: The maleimide group on your this compound has been hydrolyzed prior to or during the reaction, rendering it inactive.
-
Solution:
-
Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
-
If short-term aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for no longer than a few hours.
-
Ensure the pH of your conjugation reaction buffer is strictly maintained between 6.5 and 7.5.
-
-
-
Potential Cause B: Thiol Oxidation.
-
Explanation: The free sulfhydryl groups on your protein or peptide have oxidized to form disulfide bonds. Disulfides are unreactive with maleimides.
-
Solution:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein/peptide with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is highly effective and does not contain a thiol, meaning it does not need to be removed before adding the maleimide. If you use DTT (dithiothreitol), excess DTT must be removed via a desalting column or buffer exchange before conjugation, as it will compete for the maleimide.
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen. You can also include a chelating agent like EDTA (1-5 mM) in your buffer to sequester divalent metal ions that can catalyze thiol oxidation.
-
-
-
Potential Cause C: Incorrect Reaction Buffer.
-
Explanation: The buffer contains components that interfere with the reaction.
-
Solution:
-
Use non-amine, non-thiol buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES.
-
Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol) in the final conjugation step.
-
-
Problem 2: My final product is heterogeneous. What are the potential side reactions?
-
Potential Cause A: Reaction with Amines.
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Explanation: If the reaction pH drifts above 7.5, the maleimide can react with primary amines (e.g., lysine side chains), leading to non-specific labeling.
-
Solution: Carefully control the pH of the reaction and maintain it within the optimal 6.5-7.5 range.
-
-
Potential Cause B: Retro-Michael Reaction (Reversibility).
-
Explanation: The thioether bond formed between the thiol and the maleimide (a thiosuccinimide linkage) can be reversible, especially in the presence of other thiols. This can lead to "payload migration" in vivo, where the PEG chain detaches and potentially binds to other molecules like serum albumin.
-
Solution: After conjugation and purification, the stability of the linkage can be increased by intentionally hydrolyzing the thiosuccinimide ring under slightly basic conditions (e.g., pH 8.0-8.5) to form a stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.
-
-
Potential Cause C: Thiazine Rearrangement.
-
Explanation: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable thiazine structure. This is more prominent at physiological or higher pH.
-
Solution: If possible, avoid conjugating to N-terminal cysteines. Performing the reaction at a more acidic pH (e.g., pH 6.5) can help minimize this side reaction by keeping the N-terminal amine protonated and less nucleophilic.
-
Data Presentation: Maleimide Stability and Reactivity
The following tables summarize key quantitative data regarding the stability and reactivity of maleimides under various conditions.
Table 1: Influence of pH on Maleimide Reaction and Hydrolysis
| pH Range | Primary Reaction/Process | Key Characteristics | Reference(s) |
|---|---|---|---|
| < 6.5 | Slow Thiol-Maleimide Reaction | The concentration of the reactive thiolate anion is low, slowing the desired conjugation. | |
| 6.5 - 7.5 | Optimal Thiol-Maleimide Conjugation | Highly chemoselective for thiols. At pH 7.0, the thiol reaction is ~1,000x faster than with amines. | |
| > 7.5 | Increased Hydrolysis & Amine Reaction | The rate of maleimide ring hydrolysis increases significantly. Competitive reaction with primary amines (e.g., lysine) occurs. |
| 8.5 - 14 | Rapid Hydrolysis | The maleimide ring opens rapidly, rendering the reagent inactive for conjugation. | |
Table 2: Influence of Temperature and Time on Maleimide Stability
| Condition | Observation | Implication | Reference(s) |
|---|---|---|---|
| pH 7.4, 37°C vs 20°C | Hydrolysis rate constant is ~5 times higher at 37°C. | Higher temperatures significantly accelerate the degradation of the maleimide in aqueous buffer. | |
| pH 5.5, 20°C vs 37°C | Ring-opening hydrolysis is extremely slow at both temperatures. | Acidic conditions provide much greater stability against hydrolysis, even at physiological temperature. | |
| 7 days at 37°C (in presence of 1 mM GSH) | <70% of a maleimide-PEG conjugate remained intact. | The conjugate is susceptible to degradation/reversal over time under physiological conditions. |
| Nanoparticle storage, 7 days | ~10% loss of reactivity at 4°C; ~40% loss at 20°C. | Highlights the importance of low-temperature storage for aqueous suspensions of maleimide-functionalized materials. | |
Experimental Protocols
Protocol 1: Best Practices for Handling and Using this compound
This protocol outlines the standard procedure for conjugating this compound to a thiol-containing protein.
-
Buffer Preparation:
-
Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, with 1-5 mM EDTA, at pH 7.2.
-
Thoroughly degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add TCEP solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein is a common starting point.
-
Incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly without removing the TCEP.
-
-
This compound Stock Solution Preparation:
-
Immediately before initiating the conjugation, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. Do not store this solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution. A 10-20 fold molar excess of maleimide over the protein is a typical starting point, but this should be optimized for your specific application. The final concentration of DMSO should ideally not exceed 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If your reagents are light-sensitive, protect the reaction from light.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to the mixture.
-
Purify the final conjugate from excess reagents using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: Monitoring Maleimide Hydrolysis via HPLC
This protocol provides a method to assess the stability of your this compound reagent under your specific experimental conditions.
-
Sample Preparation:
-
Prepare your aqueous reaction buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Initiate the experiment by diluting the this compound stock solution into the aqueous buffer to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the aqueous this compound solution at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC). Use a C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA) for separation.
-
-
Data Analysis:
-
Monitor the chromatogram at a suitable UV wavelength (e.g., ~220 nm for the PEG and ~302 nm for the maleimide ring, though this may vary).
-
The hydrolysis of the maleimide ring will result in a new peak with a different retention time (the maleamic acid is more polar and will typically elute earlier).
-
Quantify the peak area of the intact this compound over time. Plot the percentage of remaining intact maleimide against time to determine the rate of hydrolysis under your specific conditions.
-
Mandatory Visualizations
Caption: The competing reaction pathways for m-PEG9-Maleimide.
Caption: Recommended workflow to prevent hydrolysis during conjugation.
Caption: A logical flow for troubleshooting low conjugation efficiency.
References
Technical Support Center: Troubleshooting m-PEG9-Mal Conjugation
Welcome to the technical support center for m-PEG9-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the conjugation process. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Reactions at a pH above 7.5 can lead to side reactions, including hydrolysis of the maleimide group and reaction with primary amines.
Q2: My conjugation efficiency is low. What are the most common causes?
A2: Low conjugation efficiency with this compound can stem from several factors:
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Inactive Maleimide: The maleimide group on the PEG reagent can hydrolyze and become inactive, especially if stored improperly in an aqueous solution.[1]
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Oxidized Thiols: The target thiol groups (e.g., on cysteine residues) on your protein or molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of reactants can significantly impact the reaction rate and yield.
-
Presence of Competing Thiols: If other thiol-containing molecules are present in your reaction buffer (e.g., DTT), they will compete with your target molecule for the maleimide reagent.
-
Steric Hindrance: The accessibility of the thiol group on your target molecule can affect the conjugation efficiency.
Q3: How can I prevent the maleimide group on this compound from hydrolyzing?
A3: To prevent hydrolysis, it is crucial to handle the this compound reagent correctly. Dissolve the maleimide-functionalized reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations. Long-term storage in aqueous solutions is not recommended.
Q4: How do I ensure the thiol groups on my protein are available for conjugation?
A4: The presence of free, reduced thiols is essential for a successful conjugation.
-
Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) is another option, but excess DTT must be removed before conjugation to prevent it from reacting with the this compound.
-
Preventing Re-oxidation: To prevent the newly formed free thiols from re-oxidizing, it is recommended to degas your buffers to remove dissolved oxygen. Additionally, including a chelating agent like EDTA (1-5 mM) in your reaction buffer can sequester metal ions that catalyze thiol oxidation.
Q5: What are potential side reactions to be aware of during thiol-maleimide conjugation?
A5: Besides maleimide hydrolysis and thiol oxidation, other side reactions can occur:
-
Thiazine Rearrangement: A notable side reaction can occur with N-terminal cysteine residues, where the initial thioether conjugate can rearrange to form a thiazine ring, especially at a basic pH. To minimize this, it is advisable to perform the conjugation at a pH below 7.5 and avoid having a cysteine at the N-terminus if possible.
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to deconjugation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conjugation efficiency.
Problem: Low or No Conjugation Detected
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conjugation efficiency.
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| Inactive this compound Reagent | Use a fresh batch of this compound. Dissolve the reagent in anhydrous DMSO or DMF immediately prior to use. | The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation. Storage of maleimide-functionalized nanoparticles at 20°C for 7 days can result in a ~40% loss of reactivity. |
| Oxidized Thiol Groups | Pre-treat your protein/molecule with a reducing agent like TCEP to reduce disulfide bonds. Perform the reaction in degassed buffers containing 1-5 mM EDTA to prevent re-oxidation. | Free thiols readily oxidize to form disulfide bonds, which are unreactive with maleimides. TCEP is a stable and effective reducing agent that does not need to be removed post-reduction. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is maintained between 6.5 and 7.5. | This pH range ensures the selectivity of the maleimide for thiol groups. At pH > 7.5, the rate of maleimide hydrolysis and reaction with amines increases. |
| Incorrect Molar Ratio | Optimize the molar excess of this compound to your target molecule. A starting point of 10-20 fold molar excess of the maleimide reagent is common. | A sufficient excess of the maleimide reagent helps to drive the reaction to completion. |
| Presence of Competing Nucleophiles | Remove any thiol-containing substances (e.g., DTT) from the protein solution before adding this compound, for instance, by using a desalting column. Avoid buffers containing primary amines (e.g., Tris) if possible, although the reaction with thiols is much faster at neutral pH. | Competing nucleophiles will react with the this compound, reducing the amount available to react with your target molecule. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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Add TCEP to the protein solution to a final concentration of 10-100 mM (a 10-100 fold molar excess is common).
-
Incubate the mixture at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction without the need to remove the TCEP.
Protocol 2: General this compound Conjugation
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess of the this compound solution to the reduced protein solution from Protocol 1.
-
Gently mix the reaction vessel. To prevent re-oxidation of thiols, you can flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Gentle mixing during this time can be beneficial.
-
To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess this compound.
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Proceed with the purification of the conjugate.
Protocol 3: Quantification of Free Thiols with Ellman's Reagent
To assess the success of your disulfide bond reduction, you can quantify the number of free sulfhydryl groups using Ellman's reagent (DTNB). This is done by measuring the absorbance at 412 nm. Detailed protocols are widely available from reagent suppliers.
Visualization of Key Processes
Chemical Reaction: Thiol-Maleimide Michael Addition
Caption: The Michael addition reaction between a thiol group and a maleimide group.
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for conjugating this compound to a protein.
References
Technical Support Center: Optimizing m-PEG-Maleimide Thiol Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for m-PEG9-Maleimide (m-PEG9-Mal) reactions with thiols. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] This range ensures the reaction is highly chemoselective for thiol (sulfhydryl) groups.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if the pH is too high?
Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form an unreactive maleamic acid, leading to low or no conjugation efficiency. Additionally, the rate of reaction with primary amines, such as the side chain of lysine residues, increases, which competes with the desired thiol reaction and reduces selectivity.
Q3: What happens if the pH is too low?
Below pH 6.5, the rate of the thiol-maleimide reaction slows down considerably. This is because the thiol group is more likely to be in its protonated form (-SH) rather than the more reactive thiolate anion form (-S⁻). While a lower pH can be used to slow down very fast reactions, it may require longer incubation times or higher concentrations.
Q4: Are there any specific side reactions I should be aware of?
Yes, a key side reaction to consider is thiazine rearrangement, which can occur when conjugating to a peptide or protein with an N-terminal cysteine. This rearrangement is more prominent at neutral to basic pH. To minimize this, performing the conjugation at a more acidic pH (e.g., pH 5.0) can keep the N-terminal amine protonated and less nucleophilic.
Q5: What buffers are recommended for this reaction?
It is crucial to use buffers that do not contain primary or secondary amines or free thiols. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Avoid using Tris-based buffers as they contain a primary amine that can compete with the thiol-maleimide reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Conjugation Efficiency | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Adjust to within the 6.5-7.5 range for optimal chemoselectivity. |
| Hydrolysis of Maleimide: The maleimide reagent has been hydrolyzed due to high pH or prolonged exposure to an aqueous environment. | Prepare aqueous solutions of the this compound immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. | |
| Oxidation of Thiols: The thiol groups on your molecule have formed disulfide bonds and are no longer available to react. | Reduce disulfide bonds using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen. | |
| Inconsistent Results | Variable Maleimide Hydrolysis: The extent of maleimide hydrolysis is differing between experiments. | Standardize the time the maleimide reagent is in the aqueous buffer before starting the reaction. Maintain a consistent reaction temperature. |
| Presence of Unexpected Byproducts | Reaction with Amines: The pH of the reaction is too high ( > 7.5), leading to a reaction with primary amines. | Lower the pH of the reaction to the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | If possible, perform the conjugation at a more acidic pH (e.g., 5.0) to minimize this side reaction. |
Data Summary
The following table summarizes the effect of pH on the m-PEG-Maleimide thiol reaction.
| pH Range | Reaction Rate | Selectivity | Potential Side Reactions |
| < 6.5 | Slower | High for thiols | |
| 6.5 - 7.5 | Optimal | Highly chemoselective for thiols | Thiazine rearrangement with N-terminal cysteines |
| > 7.5 | Fast | Decreased; competitive reaction with primary amines | Maleimide hydrolysis; increased rate of reaction with amines |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Thiol-Containing Protein
-
Buffer Preparation: Prepare a suitable reaction buffer such as 1X PBS at pH 7.2. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent thiol oxidation.
-
Protein Preparation: Dissolve your thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If your protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography.
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Analysis: Analyze the conjugate using SDS-PAGE or mass spectrometry to confirm successful conjugation.
Protocol 2: Optimizing Reaction pH
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Buffer Preparation: Prepare a series of buffers (e.g., phosphate or MES) at different pH values ranging from 6.0 to 8.0 (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
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Parallel Reactions: Set up parallel conjugation reactions as described in Protocol 1, with each reaction using a different pH buffer.
-
Time Points: Take aliquots from each reaction at various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours) to monitor the progress of the reaction.
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Quenching: Quench the reaction in the aliquots by adding a small molecule thiol such as L-cysteine or by acidification.
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Analysis: Analyze the samples from each pH and time point using an appropriate method (e.g., LC-MS, HPLC) to determine the extent of conjugation and the presence of any side products.
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Determination of Optimal pH: Compare the results to identify the pH that provides the highest yield of the desired conjugate with the fewest side products in a reasonable timeframe.
Visual Guides
Caption: Desired reaction pathway for thiol-maleimide conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Relationship between pH and reaction outcomes.
References
instability of thioether bond in m-PEG9-Mal conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the thioether bond in m-PEG9-Mal (methoxy-polyethylene glycol-maleimide) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound conjugates?
A1: The primary cause of instability is the reversibility of the maleimide-thiol reaction that forms the thioether bond. This reversible reaction, known as a retro-Michael reaction, can lead to the dissociation of the PEG-maleimide from the thiol-containing molecule (e.g., a cysteine residue on a protein)[1][2][3]. This deconjugation is particularly problematic in biological environments where endogenous thiols, such as glutathione, are present and can react with the released maleimide[3].
Q2: What is the "ring-opening" of the succinimide and why is it important?
A2: After the maleimide reacts with a thiol, it forms a succinimide thioether linkage. This succinimide ring can undergo hydrolysis to form a more stable succinamic acid thioether, a process often referred to as "ring-opening"[4]. This ring-opened form is resistant to the retro-Michael reaction, thus significantly enhancing the long-term stability of the conjugate.
Q3: How does pH affect the stability of this compound conjugates?
A3: The pH plays a critical role in both the conjugation reaction and the subsequent stability of the conjugate.
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Conjugation Reaction: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5. Below pH 6.5, the reaction rate is significantly slower, while above pH 7.5, maleimides can react with amines (e.g., lysine residues), leading to a loss of selectivity.
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Conjugate Stability: Higher pH (e.g., > 8.5) can increase the rate of hydrolysis of the succinimide ring to the more stable ring-opened form. However, a high pH can also lead to hydrolysis of the unreacted maleimide group before conjugation, rendering it inactive.
Q4: My conjugate appears to be losing its PEGylation over time. How can I confirm this and what can I do to prevent it?
A4: Loss of PEGylation is likely due to the retro-Michael reaction. You can confirm this by analyzing your sample over time using techniques like HPLC-MS to detect the unconjugated protein and the PEG-maleimide adducts with other thiols (if present in your storage buffer). To prevent this, you can promote the hydrolysis of the succinimide ring to the stable ring-opened form. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.2) for a defined period after the initial conjugation. Alternatively, using "self-hydrolyzing" maleimides can facilitate this process at neutral pH.
Q5: Are there more stable alternatives to maleimide chemistry for thiol conjugation?
A5: Yes, several alternative chemistries offer more stable linkages. For instance, reagents like PEG-Vinyl Pyridinium (PEG-VIP) form irreversible thioether bonds that are resistant to thiol exchange reactions. Bromoacetamide chemistry also results in a stable thioether bond, although the reaction is generally slower and less chemoselective than the maleimide-thiol reaction.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| Oxidized Thiols | If your protein's cysteine residues have formed disulfide bonds, they will not react with the maleimide. Reduce the disulfide bonds using a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. |
| Incorrect Stoichiometry | An excess of the this compound reagent is often required to drive the reaction to completion. A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific molecule. |
| Hydrolyzed Maleimide | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods, as the maleimide group can hydrolyze and become unreactive. |
| Presence of Competing Thiols | Ensure your buffers are free of thiol-containing compounds like DTT or beta-mercaptoethanol, which will compete with your target molecule for reaction with the maleimide. |
Problem 2: Conjugate Instability and Deconjugation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | After the initial conjugation, perform a "ring-opening" step by incubating the conjugate in a mildly basic buffer (e.g., pH 8.5-9.2) at 37°C for several hours to hydrolyze the succinimide ring. Monitor the conversion to the ring-opened form by mass spectrometry. |
| Presence of Excess Thiols in Storage | Remove any unreacted small molecule thiols from the final conjugate preparation using size-exclusion chromatography or dialysis. |
| Inherent Instability of the Thioether Linkage | If the application requires very high stability, consider using alternative thiol-reactive chemistries that form more stable bonds, such as vinyl pyridinium-based reagents. |
Experimental Protocols
Protocol 1: Stability Assay of this compound Conjugate
Objective: To assess the stability of the thioether bond in the presence of a competing thiol.
Materials:
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Purified this compound conjugate
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Phosphate-buffered saline (PBS), pH 7.4
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Glutathione (GSH)
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HPLC-MS system
Methodology:
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Prepare a stock solution of the this compound conjugate in PBS.
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Prepare a stock solution of glutathione in PBS.
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In a microcentrifuge tube, mix the conjugate stock solution with the glutathione stock solution to achieve a final physiological concentration of glutathione (e.g., 1-10 mM).
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Incubate the sample at 37°C.
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At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
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Quench the reaction, for example, by acidification or rapid freezing.
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Analyze the samples by HPLC-MS to quantify the amount of intact conjugate remaining and identify any deconjugation products.
Protocol 2: Succinimide Ring Hydrolysis for Enhanced Stability
Objective: To increase the stability of the this compound conjugate by promoting the hydrolysis of the succinimide ring.
Materials:
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Purified this compound conjugate
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Borate buffered saline (BBS), pH 9.2
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Mass spectrometer
Methodology:
-
After the initial conjugation and purification of the this compound conjugate, exchange the buffer to BBS pH 9.2.
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Incubate the conjugate solution at 37°C.
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Monitor the progress of the hydrolysis by mass spectrometry, looking for an increase in mass corresponding to the addition of a water molecule (+18 Da). The reaction can take several hours to reach completion.
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Once the hydrolysis is complete, exchange the buffer back to a neutral pH for storage or further use.
Visualizations
Caption: Reaction pathways for this compound conjugates.
Caption: Troubleshooting workflow for conjugate instability.
References
Technical Support Center: Retro-Michael Addition in Maleimide Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the retro-Michael addition in maleimide conjugations.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My maleimide conjugate is showing instability and losing its payload over time. What is the likely cause and how can I fix it?
Answer:
The most probable cause of instability in maleimide-thiol conjugates is the retro-Michael reaction . This reaction is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide.[1] In a biological environment rich in thiols like glutathione, this can result in "thiol exchange," where the payload is transferred from your target molecule to other molecules, leading to off-target effects and reduced efficacy.[1][2]
Potential Solutions:
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Induce Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, you can promote the hydrolysis of the succinimide ring to form a stable maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction.[3][4]
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Protocol: Adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. The progress of the ring-opening can be monitored by mass spectrometry. Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage.
-
-
Use Maleimide Derivatives Designed for Stability:
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N-Aryl Maleimides: These are significantly more stable than N-alkyl maleimides because the aryl group's electron-withdrawing nature accelerates the stabilizing hydrolysis of the thiosuccinimide ring.
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Maleimides with Electron-Withdrawing N-Substituents: These also show greatly accelerated ring-opening rates, leading to more stable conjugates.
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Question 2: I am observing low or no conjugation efficiency. What are the possible reasons and how can I troubleshoot this?
Answer:
Low conjugation efficiency can stem from several factors related to your reagents and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is prone to hydrolysis, especially at neutral to alkaline pH, which renders it inactive. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Oxidized or Inaccessible Thiols | The target thiol groups on your biomolecule may have formed disulfide bonds, which do not react with maleimides. Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols are available. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. |
| Suboptimal pH | The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, maleimides can react with other nucleophilic groups, such as the primary amines of lysine residues, leading to a loss of selectivity. |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific application. |
Question 3: I am observing unexpected side products in my final conjugate. How can I identify and minimize them?
Answer:
Side reactions can lead to a heterogeneous product and complicate purification.
Potential Side Reactions and Solutions:
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Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with primary amines, particularly on lysine residues. To ensure selectivity for thiols, maintain the reaction pH within the optimal range of 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
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Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement. This is more common at physiological or higher pH.
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Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation.
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Frequently Asked Questions (FAQs)
What is the mechanism of the maleimide-thiol reaction?
The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring, forming a stable thioether bond. This reaction is highly efficient and selective under mild aqueous conditions, which is why it is often considered a type of "click chemistry".
What is the retro-Michael reaction and why is it a problem?
The retro-Michael reaction is the reverse of the thiol-maleimide conjugation, where the thioether bond breaks, and the maleimide is released. This is a significant issue, especially for antibody-drug conjugates (ADCs), as it can lead to premature release of the drug payload in the bloodstream. The released drug can then bind to other molecules, such as serum albumin, causing off-target toxicity and reducing the therapeutic efficacy of the conjugate.
How can I improve the in-vivo stability of my maleimide conjugate?
The most effective strategy to improve in-vivo stability is to induce the hydrolysis of the thiosuccinimide ring after conjugation. This ring-opening creates a stable maleamic acid thioether that is no longer susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate in a mildly basic buffer (pH 8.5-9.0). Using N-aryl maleimides or other maleimides with electron-withdrawing groups can also enhance stability by accelerating this hydrolysis.
What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5. In this range, the reaction is highly selective for sulfhydryl groups. At pH values above 7.5, the reactivity with amines increases, and the maleimide group itself is more susceptible to hydrolysis.
How should I store my maleimide-containing reagents?
Maleimide-containing reagents should be stored in a dry, biocompatible organic solvent such as DMSO or DMF to prevent premature hydrolysis. Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis.
Quantitative Data on Maleimide Conjugate Stability
The stability of maleimide-thiol conjugates can be influenced by the structure of the maleimide. The following table summarizes the half-lives of different maleimide-thiol adducts, highlighting the enhanced stability of conjugates that have undergone ring-opening hydrolysis.
| Maleimide Adduct Type | Condition | Half-life | Reference(s) |
| N-Alkyl Thiosuccinimide | In presence of thiol exchange agent | Prone to retro-Michael reaction | |
| N-Aryl Thiosuccinimide | In presence of thiol exchange agent | Significantly more stable due to accelerated hydrolysis | |
| Ring-Opened N-Alkyl Succinimide Thioether | Physiological conditions | Half-lives of over two years | |
| Ring-Opened N-Aryl Succinimide Thioether | Physiological conditions | Very stable |
Experimental Protocols
Protocol 1: Assessing the Stability of Maleimide Conjugates via RP-HPLC
This protocol allows for the quantification of the intact conjugate, free payload, and any degradation products over time to determine the rate of deconjugation via the retro-Michael reaction.
Materials:
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Maleimide-conjugated molecule (e.g., antibody-drug conjugate)
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Phosphate-buffered saline (PBS), pH 7.4
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Glutathione (GSH) or other relevant thiol
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Acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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RP-HPLC system with a C18 column and UV detector
Procedure:
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Prepare a solution of the maleimide conjugate at a known concentration in PBS (pH 7.4).
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To initiate the degradation study, add a physiologically relevant concentration of glutathione (e.g., 1-10 mM).
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Incubate the reaction mixture at 37°C.
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At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours), withdraw an aliquot of the reaction mixture.
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Quench the reaction by adding an equal volume of a solution of 0.1% TFA in acetonitrile.
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Analyze the samples by RP-HPLC.
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Quantify the peak areas corresponding to the intact conjugate, the free payload, and any hydrolyzed species.
Protocol 2: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-containing molecule to a thiol-containing biomolecule.
Materials:
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Thiol-containing protein or peptide
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Maleimide-containing reagent
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Degassed conjugation buffer (e.g., PBS, pH 7.2)
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Reducing agent (e.g., TCEP)
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Anhydrous DMSO or DMF
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Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
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Purification system (e.g., Size Exclusion Chromatography (SEC) column)
Procedure:
-
Reduction of Disulfide Bonds (if necessary):
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Dissolve the protein or peptide in degassed buffer.
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Add TCEP to a final concentration of 5-50 mM.
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Incubate at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Prepare a fresh solution of the maleimide reagent in anhydrous DMSO or DMF.
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Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
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Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
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Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC, dialysis, or Tangential Flow Filtration (TFF) to remove excess reagents.
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Protocol 3: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to induce the hydrolysis of the thiosuccinimide ring to create a more stable conjugate.
Procedure:
-
After the initial conjugation reaction is complete, confirm conjugate formation using an analytical method (e.g., HPLC, MS).
-
Adjust the pH of the conjugate solution to 8.5-9.0. This can be done by adding a high pH buffer or through buffer exchange.
-
Incubate at room temperature or 37°C.
-
Monitor the ring-opening by mass spectrometry until hydrolysis is complete.
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
Visualizations
Caption: Maleimide conjugation and competing stability pathways.
Caption: Troubleshooting workflow for unstable maleimide conjugates.
References
Technical Support Center: m-PEG9-Maleimide Conjugated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the conjugation of m-PEG9-Maleimide (m-PEG9-Mal) to proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of aggregation when conjugating proteins with this compound?
A1: Protein aggregation during this compound conjugation is a multifaceted issue. Key contributing factors include:
-
Conformational Instability: The conjugation process itself can destabilize the protein's native structure, exposing hydrophobic regions that are prone to interacting and forming aggregates.[1][2]
-
Colloidal Instability: This arises from intermolecular self-interactions between protein molecules, which can be exacerbated by changes in buffer conditions or the introduction of the PEG molecule.[1]
-
Intermolecular Disulfide Bond Formation: Free thiol groups on cysteine residues, if not properly managed, can form disulfide bonds between protein molecules, leading to aggregation.[3]
-
High Protein Concentration: Increased protein concentrations can promote aggregation by increasing the frequency of intermolecular collisions.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability and solubility.
-
Environmental Stress: Factors such as mechanical agitation, freeze-thaw cycles, and exposure to light can induce protein unfolding and subsequent aggregation.
Q2: How does PEGylation, in general, affect protein aggregation?
A2: PEGylation is often employed to enhance the therapeutic properties of proteins, and it can have a dual effect on aggregation. On one hand, the attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the protein, which can improve solubility and provide a steric barrier that protects against proteolytic degradation and immune recognition, thereby preventing aggregation. Conversely, the conjugation process itself can sometimes induce conformational changes that lead to aggregation. The site of PEGylation can also strongly influence the protein's tendency to aggregate.
Q3: Can the this compound reagent itself contribute to aggregation?
A3: While less common, the properties of the this compound reagent can play a role. If the PEG reagent is not fully dissolved or contains impurities, it could potentially seed aggregation. It is crucial to use high-quality reagents and ensure complete dissolution in an appropriate solvent before adding it to the protein solution.
Q4: What is the role of free thiols in the aggregation of this compound conjugated proteins?
A4: The maleimide group of this compound reacts specifically with free thiol (sulfhydryl) groups on cysteine residues. However, if a protein has multiple cysteine residues, there is a risk of intermolecular crosslinking. Exposed thiol groups can oxidize to form intermolecular disulfide bonds, leading to the formation of protein aggregates. Therefore, controlling the number of available free thiols and preventing their oxidation is critical.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues during and after this compound conjugation.
Problem 1: Visible precipitation or turbidity observed during the conjugation reaction.
This indicates rapid and extensive aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for visible precipitation.
Problem 2: Increased aggregate content observed after purification of the conjugated protein.
This suggests that the conjugate is prone to aggregation even after the initial reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for post-purification aggregation.
Data Presentation: Buffer Optimization
The choice of buffer is critical for maintaining protein stability during conjugation. The following table summarizes the impact of different buffer parameters on protein aggregation.
| Parameter | General Recommendation | Rationale | Potential Issues with Poor Choice |
| pH | At least 1 pH unit away from the protein's isoelectric point (pI). | To maintain a net charge on the protein, which promotes repulsion between molecules and prevents aggregation. | At the pI, the net charge is zero, leading to minimal electrostatic repulsion and increased risk of aggregation. |
| Ionic Strength | Optimize empirically (e.g., 50-150 mM salt). | Salts can shield charges and modulate protein-protein interactions. The optimal concentration is protein-dependent. | Too low of an ionic strength may not be sufficient to prevent aggregation, while too high can lead to "salting out". |
| Buffer Species | Phosphate, Tris, HEPES are common choices. | These buffers are generally compatible with maleimide chemistry and provide good buffering capacity in the recommended pH range. | Buffers containing thiols (e.g., DTT in the main reaction buffer) will compete with the protein for reaction with the maleimide. |
| Additives/Excipients | Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-denaturing detergents. | These can act as stabilizers by promoting the native protein conformation and preventing unfolding. | The wrong additive or an inappropriate concentration could potentially destabilize the protein. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol provides a general workflow for the conjugation of m-PEG9-Maleimide to a protein containing free cysteine residues.
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Materials:
-
Protein with accessible cysteine residue(s)
-
m-PEG9-Maleimide
-
Reaction Buffer (e.g., 1x PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5, degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., SEC or IEX)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.
-
-
This compound Preparation:
-
Allow the this compound reagent to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the unreacted this compound.
-
-
Purification:
-
Remove unreacted this compound and any reaction byproducts from the conjugated protein using a suitable purification method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization and Storage:
-
Analyze the purified conjugate using SDS-PAGE to observe the shift in molecular weight, and use techniques like SEC-MALS or mass spectrometry to determine the degree of PEGylation and the extent of aggregation.
-
For long-term storage, add cryoprotectants like glycerol (to a final concentration of 50%) and store at -20°C or -80°C. Alternatively, store at 4°C with the addition of a bacteriostatic agent like sodium azide.
-
Protocol 2: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate molecules based on their hydrodynamic radius, making it ideal for detecting and quantifying aggregates.
Principle: Larger molecules, such as aggregates, travel through the column faster and elute first, while smaller molecules, like the monomeric protein, have a longer retention time.
Procedure:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., with a fractionation range appropriate for the protein and its potential aggregates) with a filtered and degassed mobile phase. The mobile phase should be a buffer in which the protein conjugate is stable.
-
-
Sample Preparation:
-
Filter the protein conjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Analysis:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates.
-
-
Data Interpretation:
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates. A significant increase in the area of the aggregate peaks compared to a control sample indicates an aggregation issue.
-
This technical support center provides a foundational guide for researchers encountering aggregation issues with this compound conjugated proteins. For more specific issues, further optimization of the protocols may be required based on the unique properties of the protein of interest.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to the Characterization of m-PEG9-Mal Conjugates by Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in the development of novel therapeutics and diagnostics. The conjugation of methoxy-polyethylene glycol-maleimide (m-PEG9-Mal) to proteins and peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of mass spectrometry and other key analytical techniques for the characterization of this compound conjugates, supported by illustrative experimental data and detailed protocols.
Mass Spectrometry Approaches for In-Depth Characterization
Mass spectrometry (MS) is a cornerstone for the detailed structural analysis of this compound conjugates, offering precise information on molecular weight, confirmation of conjugation, and identification of conjugation sites. The two most prominent MS techniques for this application are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the average molecular weight of the conjugate and assessing the degree of PEGylation.[1] It is particularly useful for obtaining a rapid overview of the conjugation reaction's success. This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the large conjugate molecule.[2]
Key Performance Characteristics of MALDI-TOF MS:
| Parameter | Illustrative Performance for this compound Conjugate Analysis |
| Mass Accuracy | < 50 ppm |
| Resolution | > 20,000 (FWHM) |
| Sensitivity | Low femtomole to high attomole range |
| Information Provided | Average molecular weight, degree of PEGylation, presence of unconjugated species.[1] |
| Throughput | High |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS, especially when coupled with liquid chromatography (LC-ESI-MS), provides high-resolution mass data and is well-suited for identifying the exact mass of the conjugate and characterizing its heterogeneity.[3] This technique generates multiply charged ions from the analyte in solution, allowing for the analysis of large molecules on mass spectrometers with a lower m/z range.[1]
Key Performance Characteristics of ESI-MS:
| Parameter | Illustrative Performance for this compound Conjugate Analysis |
| Mass Accuracy | < 5 ppm |
| Resolution | > 100,000 (FWHM) |
| Sensitivity | Low femtomole to attomole range |
| Information Provided | Precise molecular weight of each conjugate species, identification of conjugation sites (with MS/MS), quantification of conjugation efficiency. |
| Throughput | Moderate (depends on LC run time) |
Alternative and Complementary Characterization Techniques
While mass spectrometry provides detailed molecular information, other techniques offer valuable orthogonal data for a comprehensive characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy is a powerful non-destructive technique for the quantitative analysis of this compound conjugates. It can be used to determine the degree of PEGylation by comparing the integral of the PEG methylene protons to that of specific, well-resolved protein resonances.
Key Performance Characteristics of ¹H-NMR:
| Parameter | Illustrative Performance for this compound Conjugate Analysis |
| Quantitative Accuracy | ± 5% for degree of PEGylation |
| Resolution | High, allows for structural elucidation |
| Sensitivity | Micromolar to millimolar range |
| Information Provided | Degree of PEGylation, confirmation of maleimide conjugation, structural integrity of the protein. |
| Throughput | Low to moderate |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a robust method for separating conjugated molecules from unconjugated protein and excess PEG reagent based on their hydrodynamic volume. It is an essential tool for assessing the purity of the conjugate and detecting the presence of aggregates.
Key Performance Characteristics of SEC:
| Parameter | Illustrative Performance for this compound Conjugate Analysis |
| Resolution | Baseline separation of conjugate, free protein, and free PEG is often achievable. |
| Quantitative Accuracy | High, with appropriate calibration |
| Sensitivity | Microgram range |
| Information Provided | Purity of the conjugate, quantification of aggregates and unconjugated species. |
| Throughput | High |
Experimental Protocols
MALDI-TOF MS Protocol for this compound Conjugate Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound conjugate in deionized water.
-
Prepare a saturated solution of sinapinic acid (matrix) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
-
Sample Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector positive ion mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
-
LC-ESI-MS Protocol for this compound Conjugate Analysis
-
Chromatography:
-
Column: A reversed-phase C4 column (e.g., 2.1 mm x 100 mm, 3.5 µm) is suitable for protein conjugates.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL of a 1 mg/mL sample solution.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Q-TOF or Orbitrap.
-
Data Acquisition: Acquire data over a mass range of m/z 500-4000.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
¹H-NMR Protocol for Determining Degree of PEGylation
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound conjugate in 0.5 mL of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP).
-
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic PEG methylene proton signal (around 3.6 ppm) and a well-resolved, non-overlapping proton signal from the protein.
-
Calculate the degree of PEGylation using the ratio of the integrals, normalized to the number of protons each signal represents.
-
SEC Protocol for Purity Assessment
-
Chromatography:
-
Column: A size exclusion column suitable for the molecular weight range of the protein and conjugate (e.g., 300 Å pore size).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at pH 7.4 is commonly used.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20-50 µL of a 1 mg/mL sample solution.
-
-
Detection:
-
UV detection at 280 nm for the protein and conjugate.
-
A refractive index (RI) detector can be used in series to detect the unconjugated PEG, which lacks a strong UV chromophore.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative amounts of conjugate, unconjugated protein, and aggregates.
-
Visualizing the Characterization Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for mass spectrometry analysis of this compound conjugates.
Caption: Workflow for MALDI-TOF MS and LC-ESI-MS analysis of this compound conjugates.
Caption: Logical workflow for the comprehensive characterization of this compound conjugates.
References
Confirming m-PEG9-Mal Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a target molecule is a critical step that demands rigorous analytical confirmation. This guide provides a detailed comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative methods for confirming the conjugation of m-PEG9-Maleimide (m-PEG9-Mal).
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. The maleimide functional group on this compound allows for specific conjugation to thiol groups, commonly found in cysteine residues of peptides and proteins. Verifying the successful formation of this conjugate is paramount for process development and quality control.
Comparative Analysis of Analytical Techniques
While MALDI-TOF mass spectrometry is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights. The choice of method often depends on the specific information required, the nature of the conjugate, and available instrumentation.
MALDI-TOF Mass Spectrometry directly measures the molecular weight of the starting materials and the final conjugate. A successful conjugation is confirmed by the appearance of a new peak corresponding to the mass of the target molecule plus the mass of the this compound. This technique is highly sensitive and provides a rapid assessment of the reaction outcome, including the presence of unreacted starting materials and the degree of PEGylation.[1] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.[2]
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, separates components of a mixture based on their hydrophobicity. The addition of the hydrophilic PEG chain to a molecule will typically result in a change in its retention time on the column, allowing for the separation and quantification of the unreacted molecule, the PEG reagent, and the final conjugate. HPLC is a robust quantitative method and can be used to determine the purity of the conjugate and the efficiency of the conjugation reaction.[3][4]
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, leading to an earlier elution from an SEC column. This technique is particularly useful for monitoring the progress of the conjugation reaction and for purifying the final product. When coupled with detectors like multi-angle light scattering (MALS), SEC can provide information on the molecular weight and degree of conjugation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the conjugate. 1H NMR can be used to confirm the presence of characteristic PEG signals and to verify the covalent linkage between the PEG and the target molecule. NMR is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each technique for the analysis of an this compound conjugate. The data presented is illustrative and based on typical performance.
| Feature | MALDI-TOF MS | HPLC (RP-HPLC) | SEC-MALS | NMR (¹H) |
| Primary Information | Molecular Weight | Purity & Quantification | Size & Aggregation | Structure & Quantification |
| Resolution | High (for mass) | High (for separation) | Moderate | High (for structure) |
| Sensitivity | High (femtomole to picomole) | Moderate (picomole to nanomole) | Moderate (nanomole) | Low (micromole to millimole) |
| Quantitative Accuracy | Semi-quantitative to Quantitative | High | High | High |
| Speed | Fast (minutes per sample) | Moderate (20-60 min per sample) | Moderate (20-40 min per sample) | Slow (minutes to hours per sample) |
| Destructive? | Yes | No (sample can be collected) | No (sample can be collected) | No |
Experimental Protocols
This compound Conjugation to a Thiol-Containing Peptide
Objective: To covalently attach this compound to a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
m-PEG9-Maleimide
-
Phosphate buffer (50 mM, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1 mg/mL.
-
To ensure the cysteine thiol is in a reduced state, add a 2-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature.
-
Dissolve the m-PEG9-Maleimide in a minimal amount of DMF and then dilute with the phosphate buffer to a concentration of 10 mg/mL.
-
Add a 5-fold molar excess of the m-PEG9-Maleimide solution to the reduced peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
The reaction mixture is now ready for analysis by MALDI-TOF, HPLC, SEC, or NMR.
MALDI-TOF MS Analysis Protocol
Objective: To confirm the successful conjugation of this compound to the peptide by mass spectrometry.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
Reaction mixture from the conjugation protocol
Procedure:
-
Mix the reaction mixture 1:1 (v/v) with the CHCA matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
Acquire the mass spectrum in the positive ion linear or reflector mode, depending on the mass of the conjugate.
-
Analyze the spectrum for a peak corresponding to the molecular weight of the peptide + 495.5 g/mol (the mass of this compound).
Visualizing the Workflow and Logic
Caption: Workflow for this compound conjugation and subsequent analytical confirmation.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar [semanticscholar.org]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Comparative Guide to SEC-MALS Analysis of m-PEG9-Mal Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for the analysis of monoclonal antibodies (mAbs) labeled with m-PEG9-Maleimide (m-PEG9-Mal). It offers a detailed examination of SEC-MALS performance against alternative analytical techniques, supported by experimental data and detailed protocols to aid in the characterization of antibody-drug conjugates (ADCs) and other PEGylated antibody derivatives.
Introduction to Antibody Labeling and the Role of SEC-MALS
The conjugation of moieties such as polyethylene glycol (PEG) to antibodies is a widely used strategy to enhance their therapeutic properties, including improved solubility and increased serum half-life.[1] The this compound linker provides a means to attach payloads to antibodies, often through the reaction of the maleimide group with free thiol groups on the antibody. Characterizing the resulting conjugate is critical to ensure its quality, efficacy, and safety. Key quality attributes include the degree of labeling, also known as the drug-to-antibody ratio (DAR), as well as the presence of aggregates or fragments.[2][3]
SEC-MALS has emerged as a powerful analytical technique for the absolute characterization of macromolecules in solution.[4] By combining the separation capabilities of size-exclusion chromatography with the ability of multi-angle light scattering to determine molar mass and size independently of elution time, SEC-MALS provides a robust method for analyzing the heterogeneity of labeled antibodies.[5]
Performance Comparison: SEC-MALS vs. Alternative Techniques
The selection of an appropriate analytical method is crucial for the accurate characterization of this compound labeled antibodies. While SEC-MALS offers significant advantages, other techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) are also commonly employed. The following tables provide a comparative overview of these techniques.
Table 1: Qualitative Comparison of Analytical Techniques
| Feature | SEC-MALS | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Primary Measurement | Absolute molar mass, size (radius of gyration), aggregation, DAR | Hydrophobicity, DAR distribution | Hydrophobicity, DAR distribution (post-reduction) | Mass-to-charge ratio, intact mass, DAR |
| Sample State | Native, non-denaturing | Native, non-denaturing | Denaturing | Can be native or denaturing |
| Information Provided | Molar mass of conjugate, protein, and PEG/drug; aggregation levels; DAR | Distribution of species with different DARs | Drug load on light and heavy chains | Precise mass of conjugate and fragments, DAR |
| Strengths | Absolute measurement without standards, excellent for aggregation analysis | Resolves species with different drug loads under native conditions | High resolution of different chain species | High accuracy and resolution for mass determination |
| Limitations | May not resolve species with the same size but different drug loads; requires modifier mass to be at least 3-5% of total mass for accurate DAR | Indirectly measures DAR based on hydrophobicity; sensitive to buffer conditions | Denaturing conditions may alter the sample; not suitable for aggregation analysis | Can be complex to interpret for heterogeneous samples; ionization efficiency may vary |
Table 2: Quantitative Performance Comparison
| Parameter | SEC-MALS | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Molar Mass Range | 200 Da to >1 GDa | Not directly applicable | Not directly applicable | Up to ~150 kDa for intact proteins |
| Resolution of DAR Species | Limited for low DAR | Good to Excellent | Excellent (for reduced chains) | Excellent |
| Accuracy of DAR | Good to Excellent (dependent on payload mass) | Good (relative quantification) | Good (relative quantification) | Excellent |
| Analysis Time | ~30 minutes | 30-60 minutes | 30-60 minutes | 5-30 minutes |
| Sample Consumption | Low (µg) | Low (µg) | Low (µg) | Very Low (ng-µg) |
Experimental Protocol: SEC-MALS Analysis of this compound Labeled Antibodies
This protocol outlines a general procedure for the analysis of an this compound labeled antibody using a standard SEC-MALS setup.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size-Exclusion Chromatography (SEC) column suitable for antibody analysis (e.g., TSKgel UP-SW3000).
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN).
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab).
Materials:
-
This compound labeled antibody sample
-
Mobile phase: A buffer that maintains the native structure of the antibody and minimizes non-specific interactions with the column, typically a phosphate or saline buffer at physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). The mobile phase should be filtered and degassed.
-
Protein standard for system calibration (e.g., Bovine Serum Albumin).
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors (UV, MALS, and dRI).
-
Detector Calibration: Calibrate the MALS and dRI detectors according to the manufacturer's instructions, typically using a well-characterized protein standard.
-
Sample Preparation: Prepare the this compound labeled antibody sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a low-protein-binding 0.1 µm or 0.22 µm filter before injection.
-
Data Acquisition: Inject the prepared sample onto the SEC column. Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.
-
Data Analysis (Conjugate Analysis):
-
Use specialized software (e.g., ASTRA software) to perform a conjugate analysis.
-
This analysis requires the extinction coefficient (at the wavelength of the UV detector) and the refractive index increment (dn/dc) values for both the antibody and the this compound payload. These values can be determined empirically or obtained from literature.
-
The software utilizes the signals from the three detectors to calculate the molar mass of the entire conjugate, the molar mass of the antibody portion, and the molar mass of the conjugated this compound at each elution point.
-
The Drug-to-Antibody Ratio (DAR) is then calculated by dividing the molar mass of the conjugated payload by the molar mass of a single this compound molecule.
-
The software also calculates the weight-average molar mass of any aggregates or fragments present in the sample.
-
Visualizing the Workflow and Analysis
The following diagrams illustrate the experimental workflow and the principles of data analysis in SEC-MALS.
Caption: Experimental workflow for SEC-MALS analysis.
Caption: Principle of conjugate analysis in SEC-MALS.
Conclusion
SEC-MALS is a powerful, first-principles-based method for the characterization of this compound labeled antibodies. It provides absolute measurements of molar mass and aggregation, which are critical quality attributes for biotherapeutics. Furthermore, the three-detector SEC-MALS-UV-dRI setup enables the direct determination of the drug-to-antibody ratio, offering a significant advantage over techniques that rely on relative quantification. While orthogonal methods like HIC, RP-HPLC, and mass spectrometry provide valuable complementary information, SEC-MALS stands out for its ability to deliver comprehensive characterization of size, aggregation, and conjugation in a single, non-denaturing analysis. This makes it an indispensable tool for researchers, scientists, and drug development professionals working with PEGylated antibodies and antibody-drug conjugates.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to m-PEG-Maleimide Linkers: A Focus on m-PEG4, m-PEG9, and m-PEG12 Spacers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methoxy-polyethylene glycol-maleimide (m-PEG-Mal) linkers with varying PEG chain lengths, specifically focusing on m-PEG4-Mal, m-PEG9-Mal, and m-PEG12-Mal. The choice of linker is a critical parameter in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing solubility, stability, pharmacokinetics, and overall efficacy. This document aims to provide an objective comparison, supported by established principles of PEG chemistry and available data, to aid in the selection of the most appropriate linker for your specific application.
Introduction to m-PEG-Maleimide Linkers
m-PEG-Maleimide linkers are heterobifunctional crosslinkers widely used in bioconjugation. They consist of a methoxy-capped polyethylene glycol (PEG) chain of a defined length and a terminal maleimide group. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules.[1]
The PEG spacer arm imparts several beneficial properties to the resulting conjugate, including increased hydrophilicity and solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[2][3] The length of the PEG chain is a key variable that can be modulated to fine-tune these properties.
Physicochemical Properties: A Comparative Overview
The fundamental differences between m-PEG4-Mal, this compound, and m-PEG12-Mal lie in the length of the hydrophilic PEG spacer. This variation directly impacts their molecular weight and, consequently, other physicochemical characteristics.
| Property | m-PEG4-Mal | This compound | m-PEG12-Mal |
| Molecular Weight ( g/mol ) | ~358.39[2][4] | ~575.6 (approx.) | ~710.82 |
| PEG Units (n) | 4 | 9 | 12 |
| Solubility | High in aqueous and most organic solvents | Higher in aqueous solutions than m-PEG4-Mal | Highest in aqueous solutions among the three |
| Hydrophilicity | Good | Very Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
Performance Comparison
The length of the PEG linker plays a crucial role in the performance of the final bioconjugate. Below is a comparison of how m-PEG4, m-PEG9, and m-PEG12 linkers are expected to perform in key areas of bioconjugation and drug delivery.
Reaction Kinetics
The intrinsic reactivity of the maleimide group towards thiols is generally not significantly affected by the length of the attached PEG chain under ideal conditions. However, the overall observed reaction kinetics can be influenced by factors such as steric hindrance and solubility. While all three linkers exhibit fast reaction kinetics with accessible thiols, a longer PEG chain might slightly decrease the reaction rate with sterically hindered sulfhydryl groups due to its larger hydrodynamic volume.
Solubility and Aggregation
A primary advantage of PEGylation is the enhancement of aqueous solubility, which is particularly beneficial for hydrophobic drugs or proteins prone to aggregation. The hydrophilicity and solubility of the m-PEG-Maleimide linker and the resulting conjugate increase with the length of the PEG chain.
-
m-PEG4-Mal: Provides a significant increase in hydrophilicity, suitable for many applications.
-
This compound & m-PEG12-Mal: Offer progressively greater hydrophilicity, making them ideal for highly hydrophobic molecules or when a greater degree of aggregation resistance is required. The longer PEG chains create a more substantial hydration shell around the conjugate.
Stability of the Conjugate
The stability of the thioether bond formed between the maleimide and the thiol is a critical factor, especially for therapeutics with a long in vivo half-life. The maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation. While the inherent stability of the thioether bond is primarily dictated by the local chemical environment and the chemistry of the maleimide itself, the PEG chain can have an indirect influence. Longer PEG chains can provide a greater steric shield, potentially offering some protection against enzymatic degradation or interaction with other molecules that could facilitate the retro-Michael reaction. However, it is important to note that the maleimide-thiol linkage is known to have limitations in terms of long-term stability in vivo. For applications requiring very high stability, alternative linker chemistries might be considered.
Steric Hindrance and Biological Activity
The length of the PEG linker can introduce steric hindrance, which can be both advantageous and disadvantageous.
-
Advantages: A longer PEG chain can shield the conjugated molecule from proteolytic enzymes and the immune system, thereby increasing its in vivo half-life.
-
Disadvantages: A longer PEG chain might sterically hinder the interaction of the conjugated biomolecule (e.g., an antibody) with its target receptor or the payload with its site of action, potentially reducing biological activity.
The optimal PEG length is therefore a trade-off between improved pharmacokinetics and potential loss of activity.
-
m-PEG4-Mal: Offers a good balance for many applications where minimal steric hindrance is desired.
-
This compound & m-PEG12-Mal: May be more suitable for applications where a longer circulation half-life is a primary goal, but the potential impact on biological activity must be carefully evaluated.
Experimental Protocols
To facilitate a direct comparison of these linkers in a laboratory setting, detailed experimental protocols are provided below.
Protocol 1: General Procedure for Protein Thiol-Maleimide Conjugation
This protocol describes a general method for conjugating an m-PEG-Maleimide linker to a protein containing free cysteine residues.
Materials:
-
Protein with free thiol groups (e.g., antibody, enzyme)
-
m-PEG4-Mal, this compound, or m-PEG12-Mal
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis system
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. DTT can also be used, but it must be removed before adding the maleimide linker, typically by dialysis or a desalting column.
-
-
Maleimide-PEG Stock Solution Preparation:
-
Immediately before use, dissolve the m-PEG-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the m-PEG-Maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring or rotation. Protect from light if using a light-sensitive payload.
-
-
Quenching the Reaction:
-
Add a 2-5 fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the maleimide linker to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (average number of PEG linkers per protein) using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: HPLC-Based Assay for Monitoring Conjugation Kinetics
This protocol allows for the quantitative analysis of the conjugation reaction over time.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction mixture from Protocol 1
Procedure:
-
Time Points: At various time points during the conjugation reaction (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a large excess of a quenching reagent or by acidification with TFA.
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 280 nm (for the protein) and, if applicable, at a wavelength specific to the payload.
-
-
Data Analysis:
-
The unconjugated protein, the PEGylated conjugate, and the free linker will have different retention times.
-
Integrate the peak areas to quantify the amount of conjugated and unconjugated protein at each time point to determine the reaction kinetics.
-
Protocol 3: In Vitro Stability Assay in Plasma
This protocol assesses the stability of the maleimide-thiol linkage in a biologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system for intact protein analysis
Procedure:
-
Incubation:
-
Incubate the purified conjugate in plasma at a concentration of ~100 µg/mL at 37°C.
-
As a control, incubate the conjugate in PBS under the same conditions.
-
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma and control samples.
-
Sample Preparation for LC-MS:
-
If necessary, use affinity capture (e.g., Protein A/G beads) to isolate the antibody-drug conjugate from the plasma proteins.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method optimized for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the conjugate at each time point.
-
Monitor for the appearance of unconjugated protein or antibody, which indicates deconjugation.
-
Quantify the percentage of intact conjugate remaining over time to determine the stability profile. An improved correlation with in vivo stability has been observed when using whole blood instead of plasma for in vitro assays.
-
Visualizations
Thiol-Maleimide Conjugation Workflow
Caption: A typical workflow for bioconjugation using m-PEG-Maleimide linkers.
Thiol-Maleimide Reaction Mechanism
References
The Balancing Act of Bioconjugation: A Comparative Guide to PEG Chain Length
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) chain length is a critical decision in the design of bioconjugates. This choice significantly influences the therapeutic efficacy, safety, and pharmacokinetic profile of protein- and antibody-based drugs. This guide provides an objective comparison of how different PEG chain lengths affect key bioconjugate properties, supported by experimental data, to inform the rational design of next-generation biologics.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The length of the PEG chain is a primary determinant of the physicochemical and biological characteristics of the resulting bioconjugate. In general, longer PEG chains increase the hydrodynamic size of the molecule, which can extend its circulation half-life and reduce its immunogenicity. However, this increased size can also lead to decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving the biological activity of the conjugated molecule is paramount.[1] This guide explores the nuanced effects of PEG chain length on various bioconjugate properties.
Impact on Pharmacokinetics and Biodistribution
The molecular weight and resulting hydrodynamic radius conferred by the PEG chain directly impact the renal clearance and in vivo distribution of a bioconjugate. Larger molecules are cleared more slowly by the kidneys, leading to a longer circulation half-life.
| PEG Molecular Weight (kDa) | Elimination Half-Life (t½β) (h) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) | Primary Reference |
| Unmodified Protein/Peptide | Varies (typically short) | - | - | [2] |
| ~5 | Increased compared to unmodified | - | Decreased compared to unmodified | [3] |
| 10 | 219.0 min (for an affibody-drug conjugate) | - | - | [4] |
| 20 | Significantly increased | - | Significantly decreased | [3] |
| 30 | - | - | - | |
| 40 | - | - | - |
As observed with methotrexate-loaded chitosan nanoparticles, increasing the PEG molecular weight from 750 Da to 5000 Da led to a significant increase in the elimination half-life and the area under the concentration-time curve, alongside a decrease in the clearance rate. This is attributed to the hydrophilic nature of PEG, which reduces uptake by opsonin proteins and recognition by macrophages, thereby prolonging circulation time. Similarly, a study on affibody-based drug conjugates demonstrated a dramatic increase in half-life from 19.6 minutes for the non-PEGylated molecule to 219.0 minutes for the conjugate with a 10 kDa PEG chain.
Influence on Immunogenicity
PEGylation is a well-established technique for reducing the immunogenicity of therapeutic proteins. The flexible and hydrophilic PEG chains can mask antigenic epitopes on the protein surface, thereby diminishing recognition by the immune system.
| PEG Molecular Weight (kDa) | Relative Immunogenicity | Key Findings | Primary Reference |
| < 5 | Lower | Lower molecular weight PEGs (e.g., 2 kDa and 5 kDa) induce weaker anti-PEG IgM responses compared to higher molecular weight PEGs. | |
| 20 | Higher | Ovalbumin modified with 20 kDa PEG induced a significantly stronger anti-PEG IgM response than when modified with 5 kDa PEG. | |
| 30 | Higher | Bovine serum albumin modified with 30 kDa PEG induced a significantly stronger anti-PEG IgM response compared to modification with lower molecular weight PEGs. | |
| Branched (e.g., 40 kDa) | Potentially Lower | Branched PEGs may diminish recognition by backbone-specific antibodies while maintaining favorable circulation profiles. |
Studies have shown that higher molecular weight PEGs tend to be more immunogenic. For instance, bovine serum albumin modified with 30 kDa PEG and ovalbumin modified with 20 kDa PEG elicited significantly stronger anti-PEG IgM responses in vivo compared to their counterparts modified with 2 kDa and 5 kDa PEGs, respectively. However, it is important to note that the immunogenicity of PEG is a complex issue, with pre-existing anti-PEG antibodies found in a portion of the healthy population, likely due to exposure to PEG in everyday products.
Effect on Stability and Aggregation
The hydrophilic nature of the PEG chain can enhance the solubility and stability of bioconjugates, particularly those carrying hydrophobic payloads. PEGylation can prevent protein aggregation by masking hydrophobic regions on the protein surface.
Longer PEG chains are generally more effective at preventing aggregation and improving solubility, which is particularly crucial for antibody-drug conjugates (ADCs) with hydrophobic drugs. Incorporating hydrophilic PEG linkers can mitigate aggregation issues and allow for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. Studies on mono-PEGylated alpha-1 antitrypsin showed that PEGylation, regardless of the PEG size (30 kDa, 40 kDa linear, or 40 kDa 2-armed), significantly decreased the propensity of the protein to aggregate upon heat treatment.
Impact on Biological Activity and Efficacy
A critical consideration in PEGylation is the potential for steric hindrance, where the PEG chain physically obstructs the interaction of the bioconjugate with its target receptor or substrate, leading to reduced biological activity.
| PEG Chain Length/MW | In Vitro Bioactivity | In Vivo Efficacy | Key Findings | Primary Reference | | :--- | :--- | :--- | :--- | | Unmodified | 100% | Baseline | - | | | 5 kDa | Reduced | - | PEGylation of staphylokinase with 5 kDa PEG resulted in higher bioactivity compared to 20 kDa PEG. | | | 10 kDa | - | Most ideal tumor therapeutic ability in an affibody-drug conjugate model. | - | | | 20 kDa | Significantly Reduced | - | Staphylokinase PEGylated at the N-terminus with 20 kDa PEG showed lower bioactivity than with 5 kDa PEG. | | | PEG8, PEG12, PEG24 (in ADC linkers) | - | Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to PEG2 and PEG4. | Longer PEG linkers in ADCs can lead to enhanced in vivo anti-tumor efficacy. | |
A study on PEGylated staphylokinase demonstrated that the bioactivity of the enzyme decreased as the PEG chain length increased from 5 kDa to 20 kDa, illustrating the steric hindrance effect. However, in the context of ADCs, longer PEG linkers (e.g., 8, 12, and 24 PEG units) have been shown to lead to greater tumor accumulation and enhanced in vivo anti-tumor efficacy compared to shorter linkers (2 and 4 PEG units). This highlights the trade-off between in vitro potency and in vivo performance, where improved pharmacokinetics from longer PEG chains can overcome a reduction in in vitro activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Protein PEGylation
Objective: To covalently attach PEG chains of varying lengths to a target protein.
Materials:
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4).
-
Activated PEG reagents with different chain lengths (e.g., mPEG-NHS ester, mPEG-maleimide).
-
Reaction buffer (specific to the PEG chemistry, e.g., borate buffer for NHS ester chemistry).
-
Quenching reagent (e.g., Tris buffer, glycine).
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the activated PEG reagent in the reaction buffer. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and the reactivity of the protein and PEG reagent.
-
Mix the protein and activated PEG solutions and incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours).
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated protein from unreacted PEG and protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization of PEGylated Proteins
1. Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the different species in a PEGylation reaction mixture (e.g., unmodified protein, mono-PEGylated, multi-PEGylated, and free PEG) based on their hydrodynamic volume.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
SEC column with an appropriate pore size for the expected molecular weight range of the analytes.
-
UV detector (typically at 280 nm for proteins) and optionally a multi-angle light scattering (MALS) detector for absolute molecular weight determination.
Procedure:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject a known amount of the purified PEGylated protein or the reaction mixture.
-
Run the separation under isocratic flow conditions.
-
Monitor the elution profile using the UV detector. Different species will elute at different retention times, with larger molecules eluting earlier.
-
Quantify the area of each peak to determine the relative abundance of each species.
2. Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of the PEGylated protein in solution.
Instrumentation:
-
DLS instrument equipped with a laser, a detector, and a correlator.
Procedure:
-
Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Place the sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software calculates the translational diffusion coefficient and, from that, the hydrodynamic radius using the Stokes-Einstein equation.
3. Anti-PEG Antibody ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.
Procedure (Direct ELISA):
-
Coat a high-binding 96-well microplate with a PEG-containing antigen (e.g., biotinylated PEG bound to a streptavidin-coated plate).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% milk in PBS).
-
Add diluted serum or plasma samples to the wells and incubate to allow any anti-PEG antibodies to bind to the immobilized PEG.
-
Wash the wells to remove unbound components.
-
Add an enzyme-conjugated secondary antibody that specifically binds to the species of the primary antibody (e.g., anti-human IgG-HRP).
-
Wash the wells again to remove unbound secondary antibody.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody in the sample.
4. In Vitro Bioactivity Assay
Objective: To determine the biological activity of the PEGylated protein compared to the unmodified protein. The specific assay will depend on the protein's function.
Example: Antiproliferative Assay for PEGylated Interferon-α2a (IFN-α2a)
Cell Line: Daudi cells (a human lymphoblastoid cell line sensitive to the antiproliferative effects of IFN-α2a).
Procedure:
-
Seed Daudi cells in a 96-well plate at a specific density.
-
Prepare serial dilutions of the unmodified IFN-α2a and the PEGylated IFN-α2a conjugates.
-
Add the different concentrations of the proteins to the cells.
-
Incubate the plate for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the concentration of each protein required to inhibit cell proliferation by 50% (IC50). A higher IC50 value for the PEGylated protein indicates a loss of in vitro bioactivity.
Visualizing the Impact of PEG Chain Length
The following diagram illustrates the relationship between PEG chain length and its multifaceted effects on the properties of a bioconjugate.
Caption: Relationship between PEG chain length and bioconjugate properties.
This guide provides a framework for understanding the critical role of PEG chain length in the development of bioconjugates. The optimal PEG size is ultimately a balance of these competing factors and must be determined empirically for each specific therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the differential performance of linker technologies in ADCs, supported by experimental data and detailed methodologies.
The linker in an antibody-drug conjugate (ADC) is a critical component that bridges the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate. The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC. This guide delves into the fundamental differences between these two major classes of linkers, presenting a comprehensive overview of their mechanisms of action, stability, impact on the bystander effect, and in vivo performance, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action: A Tale of Two Release Strategies
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable linkers are engineered to release the cytotoxic drug from the antibody upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.[1][2]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione concentration than the bloodstream.[1]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[3] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.
Non-cleavable linkers , in contrast, are characterized by their high stability and lack of a specific cleavage site. The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell. This process liberates the payload, which remains conjugated to the linker and an amino acid residue from the antibody. This complex is often charged and less membrane-permeable, which largely prevents a bystander effect. However, the enhanced stability of non-cleavable linkers in plasma can lead to an improved therapeutic window and reduced off-target toxicity.
Quantitative Performance Data: A Comparative Overview
The choice of linker technology has a direct and measurable impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from preclinical studies to provide a comparative perspective. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.
In Vitro Cytotoxicity
The potency of an ADC is typically assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) |
| Trastuzumab-MCC-DM1 | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified |
| Sulfatase-cleavable linker ADC | HER2+ cells | HER2 | Cleavable | Not specified | 61 and 111 pmol/L |
| Non-cleavable ADC | HER2+ cells | HER2 | Non-cleavable | Not specified | 609 pmol/L |
| Val-Ala linker ADC | HER2+ cells | HER2 | Cleavable | Not specified | 92 pmol/L |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Configuration | Xenograft Model | Linker Type | Key Finding |
| Anti-CD22-MCC-DM1 | NHL Xenograft | Non-cleavable | Complete tumor regression with no recurrence. |
| Anti-CD79b-MCC-DM1 | NHL Xenograft | Non-cleavable | Complete tumor regression with no recurrence. |
| ADC with β-galactosidase-cleavable linker | Xenograft Mouse Model | Cleavable | 57% and 58% reduction in tumor volumes at a single 1 mg/kg dose. |
| Kadcyla (T-DM1) | Xenograft Mouse Model | Non-cleavable | Not statistically significant efficacy at the same dose. |
| F16-MMAE ADCs | A431 Carcinoma | Cleavable (Val-Ala, Val-Cit, Val-Lys, Val-Arg) | All showed anti-cancer activity. Val-Ala exhibited better performance. |
| F16-NC-MMAE | A431 Carcinoma | Non-cleavable | Not active. |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity.
| Linker Type | Key Stability Characteristics | Supporting Evidence |
| Cleavable | Stability varies depending on the specific chemistry. Some, like certain dipeptide linkers, can be susceptible to premature cleavage. | Val-Ala and Val-Cit linker conjugates were hydrolyzed within 1 hour in mouse plasma in one study. |
| Non-cleavable | Generally exhibit higher plasma stability, leading to a longer half-life and reduced off-target toxicity. | Studies have shown that non-cleavable linked ADCs generally perform better than their cleavable counterparts in vivo due to greater stability. A sulfatase-cleavable linker, however, demonstrated high plasma stability for over 7 days. |
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the distinct mechanisms of action and a typical experimental workflow for evaluating ADCs.
References
A Researcher's Guide to Validating m-PEG9-Mal Bioconjugates: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of key analytical methods for validating m-PEG9-Mal (monomethoxy-polyethylene glycol with a maleimide functional group) bioconjugates, offering insights into their principles, experimental protocols, and data outputs.
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] The this compound linker is a discrete PEG (dPEG®) reagent, meaning it has a defined molecular weight, which simplifies analysis compared to traditional polydisperse PEGs.[2] Validating the successful conjugation of this compound to a biomolecule and characterizing the resulting bioconjugate is a critical step in the development of novel therapeutics.[3]
This guide explores and compares the most effective analytical techniques for this purpose: Mass Spectrometry (MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Methods
A summary of the key performance characteristics of each analytical method is presented below, allowing for a quick comparison to determine the most suitable technique for specific research needs.
| Analytical Method | Information Provided | Molecular Weight Range | Resolution | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (ESI-LC/MS, MALDI-TOF) | Precise mass of the intact bioconjugate, determination of PEGylation sites (peptide mapping), drug-to-antibody ratio (DAR), detection of impurities.[1][2] | Up to ~600 kDa+ (MALDI-TOF) | High | High | High accuracy and sensitivity, provides detailed structural information. | Complex spectra with heterogeneous samples, potential for ion suppression. |
| SEC-MALS | Absolute molar mass, size (radius of gyration), degree of PEGylation, and aggregation state. | 200 Da to 1 GDa | Moderate | Moderate | Determines absolute molecular weight without the need for standards, excellent for assessing aggregation. | Does not provide information on the site of conjugation. |
| HPLC (RP-HPLC, SEC-HPLC) | Purity of the conjugate, separation of conjugated from unconjugated species, and quantification. | Broad, dependent on column | High | High | Robust and reproducible, widely available, and versatile with different detectors. | Retention time can be influenced by factors other than size or conjugation. |
| NMR Spectroscopy (¹H NMR) | Confirmation of covalent bond formation, determination of conjugation efficiency, and structural characterization of the linker and its attachment site. | Typically for smaller bioconjugates or linker characterization | High | Low | Provides detailed structural information in solution, non-destructive. | Lower sensitivity compared to MS, complex spectra for large molecules. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed look at each analytical method, including their underlying principles, typical experimental protocols, and data interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the detailed characterization of bioconjugates, providing precise mass information and enabling the identification of conjugation sites. Both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.
Experimental Workflow: Mass Spectrometry
References
A Comparative Guide to the Stability of Maleimide-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Maleimide-based linkers are widely employed for their efficient and specific reaction with thiols on cysteine residues. However, the resulting thioether bond's stability can be a concern, leading to premature payload release and off-target toxicity. This guide provides an objective comparison of the stability of different maleimide-based linkers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate linker for a given application.
The primary instability of the maleimide-thiol linkage stems from a retro-Michael reaction, which is a reversal of the initial conjugation process.[1][2] This can lead to the exchange of the payload with other thiol-containing molecules in the physiological environment, such as glutathione or albumin.[3] A competing reaction, the hydrolysis of the succinimide ring, leads to a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[4][5] The balance between these two pathways dictates the in vivo stability of the conjugate.
Comparative Stability of Maleimide-Based Linkers
The stability of the maleimide-thiol adduct is significantly influenced by the nature of the substituent on the maleimide's nitrogen atom. Modifying this substituent has been a key strategy in developing more stable linkers. Below is a summary of the comparative stability of various maleimide-based linkers.
| Linker Type | Key Structural Feature | General Stability Profile | Factors Influencing Stability |
| N-Alkyl Maleimides | An alkyl group is attached to the maleimide nitrogen. | Prone to retro-Michael reaction, leading to lower in vivo stability. | The thioether bond is susceptible to cleavage by endogenous thiols. |
| N-Aryl Maleimides | An aryl group (e.g., phenyl) is attached to the maleimide nitrogen. | Significantly more stable than N-alkyl maleimides. | The electron-withdrawing nature of the aryl group accelerates the stabilizing hydrolysis of the succinimide ring. |
| Electron-Withdrawing Group (EWG) Substituted Maleimides | N-substituents with strong electron-withdrawing inductive effects. | Exhibit greatly accelerated rates of hydrolysis, leading to highly stable ring-opened products. | The rate of hydrolysis is directly correlated with the electron-withdrawing strength of the N-substituent. |
| Dibromomaleimides | Two bromine atoms on the maleimide ring. | Form stable conjugates after hydrolysis. | The hydrolysis rate can be tuned by the linker structure. |
| Diiodomaleimides | Two iodine atoms on the maleimide ring. | Offer rapid bioconjugation and good hydrolytic stability. | Provide a balance between reactivity and stability. |
Quantitative Stability Data
The following table presents a summary of quantitative data on the stability of different maleimide-thiol adducts, primarily focusing on their half-lives under various conditions. It is important to note that direct comparison of half-lives across different studies can be challenging due to variations in experimental conditions.
| Maleimide Derivative | Thiol Source | Test Condition | Half-life (t½) / % Deconjugation | Reference |
| N-ethyl maleimide (NEM) conjugate | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 h | |
| N-phenyl maleimide (NPM) conjugate | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 18 h | |
| N-aminoethyl maleimide (NAEM) conjugate | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | - (12.3% conversion) | |
| N-alkyl maleimide ADC | - | Thiol-containing buffer/serum (37°C, 7 days) | 35-67% deconjugation | |
| N-aryl maleimide ADC | - | Thiol-containing buffer/serum (37°C, 7 days) | <20% deconjugation | |
| N-aminoethyl maleimide conjugate | - | pH 7.4, 37°C | ~0.4 h (hydrolysis) | |
| N-alkyl maleimide conjugates | - | pH 7.4, 37°C | >1 week (hydrolysis) | |
| Ring-opened N-substituted succinimide thioethers | - | - | >2 years | |
| NEM conjugate with N-acetylcysteine | Incubation with glutathione | - | 20-80 h | |
| Dibromomaleimide | - | pH 7.4 | 17.9 min (hydrolysis of maleimide) |
Factors Affecting Maleimide Linker Stability
The stability of a maleimide-based linker is a dynamic equilibrium between the undesirable retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring. Understanding the factors that influence this balance is crucial for designing stable bioconjugates.
Caption: Factors influencing the stability of maleimide-thiol conjugates.
Experimental Protocols
Accurate assessment of linker stability is essential for the development of robust bioconjugates. The following are detailed methodologies for key experiments used to evaluate the stability of maleimide-based linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an antibody-drug conjugate (ADC) and the rate of drug deconjugation in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately stop the reaction by freezing the aliquots at -80°C.
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Data Analysis:
-
HPLC: Use a suitable column (e.g., size exclusion, reverse phase) to separate the intact ADC from the unconjugated antibody and free payload. Integrate the peak areas to determine the percentage of intact ADC remaining at each time point.
-
LC-MS: For more detailed analysis, use LC-MS to determine the drug-to-antibody ratio (DAR) over time. Deconvolution of the mass spectra will show the distribution of species with different numbers of conjugated drugs.
Protocol 2: Thiol Challenge Assay
Objective: To assess the susceptibility of the maleimide linkage to thiol-mediated cleavage.
Materials:
-
Purified bioconjugate
-
Glutathione (GSH) or other thiol-containing molecules
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a solution of the bioconjugate in the reaction buffer.
-
Add a molar excess of the thiol (e.g., 100-fold molar excess of GSH).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points.
-
Analyze the samples by HPLC or LC-MS to monitor the decrease in the intact conjugate and the appearance of the deconjugated product.
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the half-life (t½) of the conjugate under these challenging conditions.
Caption: A typical experimental workflow for assessing maleimide linker stability.
Conclusion
The stability of maleimide-based linkers is a critical parameter in the design of effective and safe bioconjugates. While traditional N-alkyl maleimides exhibit susceptibility to retro-Michael reaction-mediated cleavage, significant advancements have been made in developing more stable alternatives. N-aryl maleimides and those with electron-withdrawing N-substituents demonstrate enhanced stability due to accelerated hydrolysis of the succinimide ring, which "locks" the conjugate in a stable, ring-opened form. The selection of an appropriate maleimide linker should be based on a thorough evaluation of its stability profile using robust in vitro assays. This guide provides a framework for understanding and comparing the stability of different maleimide-based linkers, enabling researchers to make informed decisions in the development of next-generation bioconjugates.
References
Safety Operating Guide
Navigating the Safe Disposal of m-PEG9-Maleimide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of m-PEG9-Maleimide, a PEGylated compound commonly utilized in bioconjugation.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle m-PEG9-Maleimide with the appropriate safety measures. While some safety data sheets (SDS) for similar PEG-maleimide compounds indicate they are not classified as hazardous substances, it is best practice to treat all laboratory chemicals with a high degree of caution.[1][2][3]
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.
Storage: When not in use, store m-PEG9-Maleimide in a tightly sealed container in a cool, dry place, and under an inert gas atmosphere as it may be moisture-sensitive.
II. Step-by-Step Disposal Protocol
The following protocol is based on established best practices for the disposal of maleimide-containing compounds. The primary strategy involves the deactivation of the reactive maleimide group prior to collection as hazardous chemical waste.
Step 1: Deactivation of Maleimide Moiety (Quenching)
The reactivity of the maleimide group should be neutralized, a process often referred to as "quenching," before final disposal. This is achieved by reacting it with a thiol-containing compound to form a stable thioether.
-
Prepare a Quenching Solution: Prepare a solution containing an excess of a thiol-containing reagent. Common choices include β-mercaptoethanol (BME) or dithiothreitol (DTT). A typical concentration for the quenching solution is approximately 100 mM in a suitable buffer like phosphate-buffered saline (PBS).
-
Reaction: In a designated chemical waste container, add the m-PEG9-Maleimide waste (both liquid and solid waste dissolved in a suitable solvent) to the quenching solution. It is recommended to use at least a 10-fold molar excess of the thiol compound to ensure complete reaction.
-
Incubation: Allow the reaction mixture to stand for a minimum of two hours at room temperature with occasional gentle mixing. This incubation period ensures the complete deactivation of the maleimide group.
Important Note: Even after quenching, the resulting solution must be disposed of as hazardous chemical waste.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is a critical step to prevent unintended reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired solid m-PEG9-Maleimide should be disposed of in its original container if possible, or in a clearly labeled, sealed, chemical-resistant container.
-
Contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a designated, sealed plastic bag or container. This container should be clearly labeled as "Hazardous Chemical Waste" and specify the contents.
-
-
Liquid Waste:
-
The quenched solution from Step 1 must be collected in a dedicated, leak-proof, and chemical-resistant container.
-
Unused stock solutions of m-PEG9-Maleimide (e.g., dissolved in DMSO or DMF) and all aqueous solutions containing the compound should also be collected as hazardous liquid chemical waste.
-
Step 3: Labeling and Storage
Proper labeling and temporary storage of hazardous waste are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "m-PEG9-Maleimide waste, deactivated with [name of thiol compound]".
-
The solvent used (e.g., aqueous buffer, DMSO).
-
An approximate concentration or quantity of the waste.
-
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area that is away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation area.
Step 4: Final Disposal
The final disposal of hazardous chemical waste must be handled by licensed professionals.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal. Do not pour chemical waste down the drain or dispose of it in the regular trash.
III. Quantitative Data Summary
The following table summarizes key quantitative parameters for the deactivation of m-PEG9-Maleimide waste.
| Parameter | Recommended Value/Procedure | Source |
| Quenching Reagent | β-mercaptoethanol (BME) or dithiothreitol (DTT) | |
| Quenching Solution Concentration | Approximately 100 mM in a suitable buffer (e.g., PBS) | |
| Molar Excess of Thiol | At least a 10-fold molar excess relative to the maleimide | |
| Incubation Time for Deactivation | Minimum of 2 hours at room temperature |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of m-PEG9-Maleimide.
References
Personal protective equipment for handling m-PEG9-Mal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG9-Mal (methoxy-polyethylene glycol-maleimide). Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical. The information is based on safety data for similar polyethylene glycol (PEG) and maleimide-containing compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While polyethylene glycol itself is generally considered to be of low toxicity, the maleimide group can be a skin and eye irritant.[1][2] Therefore, it is essential to use appropriate personal protective equipment to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Eye Protection | Chemical safety goggles. | To protect against splashes and, if in solid form, airborne particles. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if handling the solid form outside a fume hood where dust can be generated. | To prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following steps is critical for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and an eyewash station are readily accessible and operational.
-
Confirm that all required PPE is available and in good condition.
-
Allow the this compound container to reach room temperature before opening to prevent condensation.
-
-
Handling the Compound:
-
Don the required PPE as specified in the table above.
-
Conduct all manipulations of this compound, especially weighing of the solid form, within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If creating a solution, add the this compound to the solvent slowly to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place, protected from light and moisture.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE (gloves, pipette tips, etc.), must be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Place contaminated solid items in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
